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  • Product: 4-Chloro-2-fluoro-5-methylbenzyl alcohol
  • CAS: 1805042-06-1

Core Science & Biosynthesis

Foundational

1H NMR spectrum of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-fluoro-5-methylbenzyl alcohol Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 4-Chloro-2-fluoro-5-methylbenzyl alcohol. As a senior application scientist, this document is structured to provide not just a theoretical prediction of the spectrum but also the underlying scientific principles and a robust experimental protocol for its acquisition. The narrative emphasizes the causality behind spectral features, ensuring that researchers, scientists, and drug development professionals can leverage this guide for both interpretation and practical application.

Molecular Structure and Proton Environments

The first step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons.[2] The structure of 4-Chloro-2-fluoro-5-methylbenzyl alcohol contains five distinct sets of protons, each residing in a unique electronic environment.

The substitution pattern on the benzene ring—featuring a halogen (Cl), a highly electronegative fluorine atom, an electron-donating methyl group, and a hydroxymethyl group—creates a complex interplay of electronic effects that dictates the final appearance of the ¹H NMR spectrum.

G cluster_molecule 4-Chloro-2-fluoro-5-methylbenzyl alcohol c1 C c2 C-F c1->c2 c7 CH₂ (H꜀) c1->c7 p1 c1->p1 c3 C-H (Hₐ) c2->c3 p2 c2->p2 c4 C-Cl c3->c4 p3 c3->p3 c5 C-CH₃ (Hₑ) c4->c5 p4 c4->p4 c6 C-H (Hᵦ) c5->c6 c5_methyl p5 c5->p5 c6->c1 p6 c6->p6 o8 OH (Hₔ) c7->o8 G prep 1. Sample Preparation - Weigh ~5-10 mg of sample. - Dissolve in ~0.7 mL of deuterated  solvent (e.g., CDCl₃) with TMS. - Transfer to a 5 mm NMR tube. instrument 2. Instrument Setup - Insert sample into spectrometer. - Lock on the deuterium signal. - Optimize magnetic field homogeneity (shimming). prep->instrument Transfer tube acquire 3. Data Acquisition - Load standard proton experiment. - Set parameters (e.g., 16 scans, 1s relaxation delay). - Initiate acquisition. instrument->acquire Ready to acquire process 4. Data Processing - Apply Fourier Transform (FT). - Phase correct the spectrum. - Apply baseline correction. acquire->process FID generated analyze 5. Spectrum Analysis - Calibrate spectrum to TMS (0.00 ppm). - Integrate all signals. - Pick peaks and analyze multiplicities/coupling constants. process->analyze Processed spectrum

Caption: Standard workflow for ¹H NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). [1] * Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup & Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Engage the field-frequency lock on the deuterium signal of the solvent (CDCl₃). This step ensures the stability of the magnetic field during the experiment.

    • Perform shimming by adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process is critical for achieving sharp, well-resolved peaks.

  • Acquisition of the ¹H NMR Spectrum:

    • Load a standard one-pulse proton acquisition experiment.

    • Set the appropriate acquisition parameters. A typical starting point would be:

      • Number of Scans (NS): 16 (to improve signal-to-noise ratio)

      • Relaxation Delay (D1): 1-2 seconds (to allow for full proton relaxation between pulses)

      • Spectral Width: A range covering from -1 to 12 ppm.

    • Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons. [3] * Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for each signal to elucidate the connectivity of the protons. [4][5]

Conclusion

The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-methylbenzyl alcohol is predicted to exhibit five distinct signals corresponding to its unique proton environments. The chemical shifts and multiplicities are dictated by a combination of inductive effects, resonance, and spin-spin coupling, with notable features arising from heteronuclear coupling to the fluorine atom. The aromatic region is expected to show two signals: a doublet for the proton ortho to the fluorine and a singlet for the other aromatic proton. The aliphatic region will be characterized by singlets for the methyl and hydroxyl groups and a doublet for the benzylic methylene protons. This detailed analysis, grounded in fundamental NMR principles, serves as an authoritative guide for the structural verification and characterization of this compound.

References

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]

  • University of Wisconsin. ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Study Mind. (2022). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

  • University of Rochester. Lecture outline ¹H NMR spectra of aromatic compounds. [Link]

  • The Journal of Chemical Physics. Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • University of Wisconsin-Madison. (2015). 5.2 Chemical Shift. [Link]

  • University of Wisconsin-Madison. (2020). 5-HMR-6 Long-Range (⁴J and higher) Proton-Proton Couplings. [Link]

  • UW-Platteville. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Hans Reich. ¹H NMR: Intermediate Level, Spectrum 8. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder. Aromatics. [Link]

  • SpectraBase. Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. [Link]

Sources

Exploratory

FTIR spectrum analysis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

An in-depth vibrational analysis of complex, poly-substituted aromatic compounds requires more than just matching peaks to a reference library; it demands a mechanistic understanding of molecular anatomy and quantum mech...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth vibrational analysis of complex, poly-substituted aromatic compounds requires more than just matching peaks to a reference library; it demands a mechanistic understanding of molecular anatomy and quantum mechanical principles. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the Fourier Transform Infrared (FTIR) spectrum analysis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol .

Molecular Anatomy & Vibrational Theory

To accurately interpret the FTIR spectrum of 4-Chloro-2-fluoro-5-methylbenzyl alcohol (C₈H₈ClFO), we must first deconstruct its structural features and understand the causality behind its vibrational modes.

The molecule consists of a central benzene ring with four distinct substituents: a primary alcohol (-CH₂OH), a fluorine atom (-F), a chlorine atom (-Cl), and a methyl group (-CH₃). The specific placement of these groups dictates the infrared fingerprint through two primary mechanisms:

  • Mass Effects (Hooke’s Law): The frequency of a vibrational stretch is inversely proportional to the square root of the reduced mass of the atoms involved[1]. Heavier halogens like chlorine significantly lower the stretching frequency compared to lighter atoms.

  • Inductive & Dipole Effects: Infrared absorption intensity is governed by the change in the dipole moment during the vibration[2]. The highly electronegative fluorine and chlorine atoms create permanent, strong dipoles. When these bonds stretch, the massive change in the dipole moment results in exceptionally strong, dominant peaks in the IR spectrum.

Functional_Groups Molecule 4-Chloro-2-fluoro- 5-methylbenzyl alcohol OH Hydroxyl (-OH) Molecule->OH CH3 Aliphatic (-CH2, -CH3) Molecule->CH3 Ar Aromatic Ring Molecule->Ar Halogens Halogens (-F, -Cl) Molecule->Halogens OH_Peak 3200-3500 cm⁻¹ (O-H Stretch) OH->OH_Peak CH3_Peak 2850-2960 cm⁻¹ (C-H Stretch) CH3->CH3_Peak Ar_Peak 1450-1600 cm⁻¹ (C=C Stretch) Ar->Ar_Peak F_Peak 1100-1250 cm⁻¹ (C-F Stretch) Halogens->F_Peak Cl_Peak 600-800 cm⁻¹ (C-Cl Stretch) Halogens->Cl_Peak

Figure 1: Functional group to wavenumber mapping based on vibrational theory.

Standardized Experimental Protocol (USP <854> Compliant)

To ensure trustworthiness and reproducibility, the analytical workflow must be a self-validating system. The following protocol adheres strictly to the United States Pharmacopeia (USP) General Chapter <854> for Mid-Infrared Spectroscopy[3].

Phase 1: System Suitability & Calibration
  • Stabilization: Power on the FTIR spectrometer and allow the source and detector (e.g., DTGS or MCT) to thermally stabilize for at least 30 minutes.

  • Wavenumber Accuracy Check: Prior to sample analysis, scan a well-characterized 1.5 mil polystyrene film standard. Verify that the center-of-gravity for the maximum response bands (e.g., 3027 cm⁻¹, 1601 cm⁻¹) falls within the acceptable tolerance of ±1.0 cm⁻¹[3].

Phase 2: Sample Preparation (ATR Method)

Expert Insight: While KBr pellets are a classical transmission method, KBr is highly hygroscopic. Absorbed atmospheric moisture will manifest as a massive, broad peak at ~3400 cm⁻¹, artificially masking the intrinsic O-H stretch of the benzyl alcohol[1]. Therefore, Attenuated Total Reflectance (ATR) is the superior, non-destructive choice[4].

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and a volatile, non-absorbing solvent (e.g., isopropanol). Allow complete evaporation.

  • Collect a background spectrum (air) to subtract ambient CO₂ and water vapor from the final data[4].

  • Place 2–5 mg of the solid 4-Chloro-2-fluoro-5-methylbenzyl alcohol directly onto the center of the ATR crystal.

  • Lower the pressure anvil. Apply optimal, consistent pressure to ensure intimate optical contact without inducing pressure-based polymorphic shifts in the crystal lattice.

Phase 3: Spectral Acquisition & Processing
  • Acquisition: Scan the sample over the mid-infrared region of 4000 to 400 cm⁻¹ (with 3800 to 650 cm⁻¹ utilized for strict monograph compliance)[3]. Co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹ to maximize the signal-to-noise ratio.

  • Data Correction: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, ensuring the output is directly comparable to standard transmission libraries[4].

FTIR_Workflow Start Sample Prep: 4-Chloro-2-fluoro- 5-methylbenzyl alcohol ATR ATR-FTIR Method (Direct Analysis) Start->ATR KBr KBr Pellet Method (Transmission) Start->KBr Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR->Scan KBr->Scan Process Data Processing (ATR & Baseline Correction) Scan->Process Analyze Spectral Interpretation (Peak Assignment) Process->Analyze

Figure 2: Standardized FTIR analytical workflow for solid-state drug substances.

Spectral Analysis & Peak Assignment

The table below synthesizes the quantitative data expected for 4-Chloro-2-fluoro-5-methylbenzyl alcohol, paired with the mechanistic rationale for each assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Hydroxyl (-OH) O-H Stretch3200 – 3500Strong, BroadIn the solid state, extensive intermolecular hydrogen bonding weakens individual O-H bonds, lowering the force constant and broadening the peak[1].
Aromatic Ring C-H Stretch3000 – 3100Weak to Mediumsp² hybridized C-H bonds require higher energy to stretch compared to sp³ bonds[2].
Aliphatic Groups C-H Stretch2850 – 2960Medium, SharpDerived from the sp³ hybridized methyl (-CH₃) and methylene (-CH₂-) protons[1].
Aromatic Ring C=C Stretch1450 – 1600Medium to StrongRing skeletal vibrations. Intensity is significantly enhanced by the asymmetry introduced by the highly polar halogen substituents[2].
Aryl Fluoride C-F Stretch1100 – 1250StrongFluorine’s high electronegativity creates a massive dipole moment change during vibration, resulting in a dominant peak[2].
Primary Alcohol C-O Stretch1000 – 1050StrongCharacteristic of primary alcohols. Often overlaps with or appears adjacent to the C-F stretching region[1].
Aryl Chloride C-Cl Stretch600 – 800StrongThe heavier mass of the chlorine atom drops the vibrational frequency deep into the fingerprint region (Hooke's Law)[2].
Aromatic Ring C-H Out-of-Plane Bend860 – 900Strong, SharpThe 1,2,4,5-tetrasubstitution pattern leaves two isolated protons (positions 3 and 6). Isolated aromatic protons reliably bend in this specific high-wavenumber OOP region[2].
Mechanistic Deep-Dive: The Fingerprint Region Overlap

A critical challenge in analyzing this specific molecule lies in the fingerprint region between 1000 and 1250 cm⁻¹. The C-O stretch of the primary benzylic alcohol and the C-F stretch of the aryl fluoride reside in close proximity[1][2]. Because the C-F bond is directly conjugated to the aromatic ring, it couples with skeletal ring vibrations, making its exact position highly sensitive to the inductive push-pull effects of the para-chlorine and meta-methyl groups. Analysts should look for a heavily broadened, intense multi-peak cluster in this region, which serves as the definitive hallmark of a fluorinated benzylic alcohol.

References

  • USP General Chapter <854> Mid-Infrared Spectroscopy. Spectroscopy Online / United States Pharmacopeia. Available at:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Wiley. Available at:[Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning. Available at:[Link]

Sources

Foundational

Electrophilic Substitution on 4-Chloro-2-fluoro-5-methylbenzyl Alcohol: A Mechanistic and Synthetic Guide

Executive Summary The functionalization of poly-substituted aromatic rings is a cornerstone of modern drug development and agrochemical synthesis. 4-Chloro-2-fluoro-5-methylbenzyl alcohol presents a highly complex 1,2,4,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of poly-substituted aromatic rings is a cornerstone of modern drug development and agrochemical synthesis. 4-Chloro-2-fluoro-5-methylbenzyl alcohol presents a highly complex 1,2,4,5-tetrasubstituted electronic topology. Performing an Electrophilic Aromatic Substitution (EAS) on this scaffold requires a deep understanding of competing directing effects and the vulnerabilities of unprotected functional groups. This whitepaper provides a comprehensive mechanistic analysis of the regioselectivity governing this molecule and outlines a self-validating, field-proven synthetic workflow for its successful functionalization.

Structural & Electronic Topology

To predict the outcome of an EAS reaction, we must first isolate and analyze the electronic contributions of each existing substituent on the benzene ring. The aromatic ring of 4-chloro-2-fluoro-5-methylbenzyl alcohol features four distinct functional groups, leaving only two unsubstituted positions available for electrophilic attack: C3 and C6 .

Quantitative Substituent Profiling

The following table summarizes the electronic and steric parameters of the molecule's substituents, which dictate the kinetic pathway of the substitution[1].

SubstituentRing PositionPrimary Electronic EffectSecondary EffectDirecting EffectTarget Open Positions
-CH₂OH C1Weakly Activating (+I)NucleophilicOrtho / ParaC6 (Ortho)
-F C2Deactivating (-I > +M)High ElectronegativityOrtho / ParaC3 (Ortho)
-Cl C4Deactivating (-I > +M)Steric BulkOrtho / ParaC3 (Ortho)
-CH₃ C5Activating (+I)HyperconjugationOrtho / ParaC6 (Ortho)

Note: While halogens direct ortho/para due to resonance (+M), their strong inductive withdrawal (-I) makes them net deactivators of the aromatic ring[2].

Predictive Regioselectivity: The Causality of C6 Substitution

The fundamental challenge in this molecule is the direct conflict between the directing groups.

  • The halogens (Fluorine at C2, Chlorine at C4) both direct electrophiles to the C3 position.

  • The alkyl groups (Hydroxymethyl at C1, Methyl at C5) both direct electrophiles to the C6 position.

Why the Activating Group Dominates

In electrophilic aromatic substitution, when a molecule contains both activating and deactivating groups, the strongest activating group dictates the regiochemistry [3].

When an electrophile attacks the C6 position, the resulting positively charged intermediate (the sigma complex or arenium ion) is stabilized by the adjacent methyl group at C5. Alkyl groups are electron donors via the inductive effect and hyperconjugation, which significantly lowers the activation energy of the transition state[4].

Conversely, an attack at the C3 position forces the positive charge to localize near the highly electronegative fluorine and chlorine atoms. While halogens can theoretically stabilize an adjacent charge via lone-pair resonance (+M), their dominant electron-withdrawing inductive effect (-I) severely destabilizes the electron-deficient sigma complex[1]. Furthermore, the C3 position is sterically hindered, being flanked by two halogen atoms. Therefore, substitution at C6 is the overwhelmingly favored kinetic and thermodynamic pathway.

G C5 C5: -CH3 (Activating, +I) C6 Position C6 (Major Substitution Site) C5->C6 Directs Ortho C1 C1: -CH2OH (Weakly Activating) C1->C6 Directs Ortho C2 C2: -F (Deactivating, -I, +M) C3 Position C3 (Sterically Hindered) C2->C3 Directs Ortho C4 C4: -Cl (Deactivating, -I, +M) C4->C3 Directs Ortho Rule EAS Rule: Activating Groups Dominate Rule->C6

Electronic directing effects governing EAS regioselectivity on the tetrasubstituted aromatic ring.

Strategic Workflow: The Imperative of Hydroxyl Protection

A common point of failure in EAS reactions on benzylic alcohols is the omission of a protection step. The primary alcohol (-CH₂OH) is a potent nucleophile. Under the harsh, Lewis-acidic conditions required for halogenation (e.g., FeBr₃) or the strongly oxidizing conditions of nitration (HNO₃/H₂SO₄), a free benzylic alcohol will undergo destructive side reactions, including oxidation to an aldehyde/carboxylic acid, or the formation of a benzylic cation leading to polymerization[5].

To ensure a self-validating and clean reaction, the alcohol must be masked. An O-Acetylation strategy is highly effective here: the acetate ester is robust against acidic EAS conditions but can be easily and orthogonally cleaved under mild basic conditions later.

Workflow SM Starting Material (Free -OH) Prot Protection (Ac2O, Pyridine) SM->Prot Int1 O-Acetylated Intermediate Prot->Int1 EAS EAS Reaction (Br2, FeBr3) Int1->EAS Int2 C6-Brominated Intermediate EAS->Int2 Deprot Deprotection (K2CO3, MeOH) Int2->Deprot Prod Final Product (C6-Substituted) Deprot->Prod

Three-step synthetic workflow: Protection, electrophilic bromination, and subsequent deprotection.

Self-Validating Experimental Methodologies

The following protocol utilizes electrophilic bromination as the model EAS reaction. Each step is designed with built-in chemical logic to validate the success of the transformation before proceeding.

Step 1: O-Acetylation (Protection)

Rationale: Converts the vulnerable hydroxyl group into an acid-stable acetate ester.

  • Reaction: Dissolve 4-chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

  • Addition: Dropwise add acetic anhydride (Ac₂O, 1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC). The protected intermediate will exhibit a significantly higher Retention Factor ( Rf​ ) due to the loss of the polar hydrogen-bond donating -OH group.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl. Causality: The HCl wash is critical; it protonates and removes the pyridine catalyst into the aqueous layer, ensuring it does not interfere with the subsequent Lewis-acid catalyzed EAS step. Dry over Na₂SO₄ and concentrate.

Step 2: Electrophilic Aromatic Bromination (EAS)

Rationale: Installs the bromine electrophile selectively at the C6 position, driven by the activating methyl group[3].

  • Reaction: Dissolve the O-acetylated intermediate (1.0 eq) in DCM. Add Iron(III) bromide (FeBr₃, 0.1 eq) as a Lewis acid catalyst. Cool to 0 °C.

  • Addition: Slowly add elemental bromine (Br₂, 1.2 eq) dropwise. The solution will turn a deep red/brown. Stir at room temperature.

  • IPC: The visual fading of the dark red Br₂ color indicates the consumption of the electrophile. Confirm completion via TLC.

  • Self-Validating Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate specifically reduces any unreacted, highly reactive Br₂ into inert, water-soluble bromide salts, preventing unwanted oxidation during concentration. Extract with DCM, wash with brine, dry, and purify via flash chromatography to isolate the C6-brominated intermediate.

Step 3: Ester Cleavage (Deprotection)

Rationale: Restores the primary benzylic alcohol to yield the final functionalized target.

  • Reaction: Dissolve the brominated intermediate in methanol (MeOH). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 2 hours.

  • IPC: TLC will show the product spot moving to a lower Rf​ value, confirming the successful removal of the acetate group and the return of the polar hydroxyl moiety.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute with water and extract with ethyl acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product: 6-bromo-4-chloro-2-fluoro-5-methylbenzyl alcohol .

References

  • "Electrophilic Aromatic Substitution - Making Molecules", Making Molecules, URL:[Link]

  • "2.5 Electrophilic aromatic substitution", Fiveable, URL: [Link]

  • "Electrophilic aromatic directing groups", Wikipedia, URL:[Link]

  • "Chemistry of Benzene: Electrophilic Aromatic Substitution", Al-Mustansiriyah University, URL: [Link]

  • "Activating and Deactivating Groups", Chemistry Steps, URL: [Link]

  • "Alcohol Protecting Groups", University of Windsor, URL:[Link]

Sources

Exploratory

Commercial Availability and Synthetic Utility of 4-Chloro-2-fluoro-5-methylbenzyl alcohol: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of halogens into aromatic systems is a proven tactic to modulate lipophilicity, metabolic stability, and binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogens into aromatic systems is a proven tactic to modulate lipophilicity, metabolic stability, and binding affinity. 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) has emerged as a highly versatile, commercially available building block[1]. This whitepaper provides an in-depth analysis of its physicochemical profile, commercial sourcing landscape, and self-validating synthetic protocols, designed specifically for researchers and application scientists scaling up early-stage discovery workflows.

Physicochemical Profiling & Structural Rationale

The unique substitution pattern of this molecule dictates its chemical behavior and its value in Structure-Activity Relationship (SAR) campaigns:

  • Ortho-Fluorine: Exerts a strong inductive (-I) electron-withdrawing effect, slightly lowering the pKa of the benzylic alcohol while providing a steric/electronic shield against in vivo ortho-hydroxylation by cytochrome P450 enzymes.

  • Para-Chlorine: Increases overall lipophilicity (LogP) and serves as a potential vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • Meta-Methyl: Adds targeted steric bulk to fill hydrophobic pockets in receptor binding sites.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name (4-Chloro-2-fluoro-5-methylphenyl)methanol
CAS Registry Number 1805042-06-1
Molecular Formula C₈H₈ClFO
Molecular Weight 174.6 g/mol
Structural Features Poly-substituted benzylic alcohol

Commercial Landscape & Sourcing

Historically relegated to custom synthesis, 4-Chloro-2-fluoro-5-methylbenzyl alcohol is now maintained in the catalog inventory of several major chemical distributors. When sourcing this intermediate for Good Laboratory Practice (GLP) or scale-up applications, purity metrics are critical, as trace halogenated impurities can poison transition-metal catalysts in downstream steps.

Table 2: Commercial Suppliers & Purity Metrics

SupplierCatalog / Item No.Claimed PurityReference
AOB640097109≥97%[2]
CS-019419798%
N/A97%[3]
BD380902≥95%[4]

Synthetic Methodologies & Downstream Pathways

The benzylic alcohol moiety is a highly versatile functional handle. It can be selectively oxidized to an aldehyde for reductive aminations, converted into a halide for SN2 alkylations, or directly utilized in Mitsunobu etherifications.

G A 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) B Oxidation (MnO2) -> Benzaldehyde A->B C Halogenation (PBr3) -> Benzyl Bromide A->C D Etherification (NaH, R-X) -> Benzyl Ether A->D

Fig 1. Divergent synthetic utility of 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring reproducibility requires protocols that embed their own validation mechanisms. Below are two fundamental transformations for this building block, detailing both the causality behind the reagent choices and the analytical checkpoints.

Protocol A: Chemoselective Oxidation to Benzaldehyde

Causality: The primary challenge in oxidizing electron-deficient benzyl alcohols is balancing reactivity with chemoselectivity. The ortho-fluorine slightly deactivates the benzylic position. Using harsh oxidants like Jones reagent (CrO3/H₂SO₄) risks over-oxidation to the corresponding benzoic acid. Activated manganese dioxide (MnO₂) is selected because its surface-mediated mechanism is highly specific to benzylic alcohols, arresting the oxidation state strictly at the aldehyde without cleaving the carbon-halogen bonds.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Add activated MnO₂ (10.0 equiv) in a single portion at room temperature.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours under an inert argon atmosphere.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with excess DCM.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 4-chloro-2-fluoro-5-methylbenzaldehyde.

Self-Validation Checkpoints:

  • In-Process (TLC): Monitor using a 4:1 Hexanes/Ethyl Acetate system. The starting alcohol (lower Rf) will disappear, replaced by the less polar aldehyde (higher Rf). Both spots are strongly UV-active at 254 nm.

  • Post-Process (¹H NMR): Validation is confirmed by the complete disappearance of the benzylic -CH₂- signal (typically a doublet/singlet at ~4.7 ppm) and the emergence of a diagnostic, sharp aldehyde proton singlet at ~10.0–10.3 ppm.

Workflow Step1 1. Dissolve Alcohol in DCM (0.1 M concentration) Step2 2. Add MnO2 (10 equiv) at Room Temp Step1->Step2 Step3 3. Stir & Monitor via TLC (Hexanes/EtOAc) Step2->Step3 Step4 4. Filter through Celite to remove Mn salts Step3->Step4 Step5 5. Concentrate & Validate (1H NMR: ~10.2 ppm CHO peak) Step4->Step5

Fig 2. Self-validating protocol workflow for chemoselective oxidation to benzaldehyde.

Protocol B: Halogenation to Benzyl Bromide

Causality: For downstream etherification or amine alkylation, the alcohol must be converted into a superior leaving group. Phosphorus tribromide (PBr₃) is preferred over aqueous HBr. PBr₃ operates under mildly acidic, anhydrous conditions, avoiding the strongly aqueous acidic environment of HBr which complicates the phase-separation workup of lipophilic molecules. The reaction is conducted at 0 °C to mitigate the exothermic activation and prevent unwanted Friedel-Crafts side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) and cool the flask to 0 °C using an ice-water bath.

  • Addition: Dropwise, add PBr₃ (0.4 equiv; note that 1 mole of PBr₃ reacts with 3 moles of alcohol) over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 2 hours.

  • Quenching: Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoints:

  • Mass Spectrometry (GC-MS): The spectrum will confirm the loss of the hydroxyl mass and the incorporation of bromine, yielding a distinct M / M+2 / M+4 isotopic signature due to the presence of both ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

  • Post-Process (¹H NMR): Validation is achieved by observing a characteristic upfield shift of the benzylic protons from ~4.7 ppm (alcohol) to approximately ~4.4–4.5 ppm (bromide).

References

  • Title: ChemScene (Page 258) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for the Esterification of 4-Chloro-2-fluoro-5-methylbenzyl Alcohol

Abstract This application note provides a detailed guide for the esterification of 4-Chloro-2-fluoro-5-methylbenzyl alcohol, a common intermediate in the synthesis of pharmaceuticals and agrochemicals. We present and com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the esterification of 4-Chloro-2-fluoro-5-methylbenzyl alcohol, a common intermediate in the synthesis of pharmaceuticals and agrochemicals. We present and compare three robust methods: the classic Fischer-Speier esterification, the mild Steglich esterification using DCC/DMAP, and the powerful Yamaguchi esterification for sterically demanding substrates. Each protocol includes a theoretical background, a detailed step-by-step experimental procedure, safety considerations, and a discussion of the rationale behind the chosen conditions. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the synthesis of esters from this halogenated benzyl alcohol derivative.

Introduction: The Significance of Esterification in Modern Synthesis

Esterification remains a cornerstone of organic synthesis, particularly within the pharmaceutical and materials science sectors. The conversion of a carboxylic acid and an alcohol into an ester is a fundamental transformation for creating prodrugs, modifying pharmacokinetic properties, and synthesizing active pharmaceutical ingredients (APIs). The target substrate, 4-Chloro-2-fluoro-5-methylbenzyl alcohol, possesses a unique substitution pattern that can influence reactivity. The presence of an ortho-fluoro substituent can introduce steric hindrance and modulate the electronic properties of the benzylic alcohol, necessitating a careful selection of the esterification method to achieve high yields and purity.

This guide provides a comparative analysis of three distinct and widely adopted esterification protocols, each with its own set of advantages and limitations, to empower researchers to make an informed decision based on their specific synthetic goals, substrate scope, and available resources.

Comparative Overview of Selected Esterification Methods

The choice of an esterification method is dictated by factors such as the steric hindrance of the substrates, their sensitivity to acid or heat, and the desired scale of the reaction. Below is a summary of the methods detailed in this note.

Method Catalyst/Reagents Typical Conditions Advantages Limitations
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH)Reflux in excess alcohol or with Dean-Stark trapCost-effective, simple, scalableHarsh acidic conditions, high temperatures, not suitable for acid-sensitive substrates
Steglich Esterification DCC, DMAPRoom temperature, anhydrous solvent (e.g., DCM, THF)Mild conditions, high yields, broad substrate scopeFormation of DCU byproduct can complicate purification, DCC is an allergen
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRoom temperature, anhydrous solvent (e.g., Toluene, THF)Excellent for sterically hindered alcohols, high yields, mild conditionsRequires stoichiometric activating agent, multi-step procedure

Method 1: Fischer-Speier Esterification

Theoretical Background & Mechanism

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. To drive the equilibrium towards the product, water is typically removed, often by using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess.

Visualizing the Fischer-Speier Mechanism

Fischer_Speier cluster_0 Protonation & Activation cluster_2 Dehydration & Ester Formation RCOOH R-COOH Activated_Acid R-C(OH)₂⁺ RCOOH->Activated_Acid + H⁺ H_plus H⁺ H_plus->RCOOH Tetrahedral_Intermediate R-C(OH)₂(O⁺H-CH₂Ar) Activated_Acid->Tetrahedral_Intermediate ArCH2OH Ar-CH₂OH ArCH2OH->Activated_Acid Ester R-COOCH₂Ar Tetrahedral_Intermediate->Ester - H₂O, - H⁺ H2O H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄, 0.1 eq) or p-Toluenesulfonic acid (TsOH, 0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene (approx. 0.2 M concentration).

  • Begin stirring the mixture to ensure homogeneity.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq) to the flask.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis (typically 4-12 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Safety: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

Method 2: Steglich Esterification

Theoretical Background & Mechanism

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species, which is subsequently attacked by the alcohol to yield the ester. The main byproduct is N,N'-dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration.

Visualizing the Steglich Esterification Workflow

Steglich_Workflow Start Combine Alcohol, Carboxylic Acid, & DMAP in Anhydrous DCM Add_DCC Cool to 0°C Add DCC Solution (in DCM) Dropwise Start->Add_DCC Reaction Warm to Room Temperature Stir for 4-24 hours Monitor by TLC/LC-MS Add_DCC->Reaction Filter Filter to Remove Precipitated DCU Reaction->Filter Workup Wash Filtrate with Dilute HCl, NaHCO₃, and Brine Filter->Workup Purify Dry, Concentrate, & Purify by Column Chromatography Workup->Purify

Caption: General workflow for Steglich Esterification.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate (DCU) should begin to form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety: DCC is a potent skin allergen and sensitizer. Always handle DCC with extreme care, using double gloves and working in a fume hood.

Method 3: Yamaguchi Esterification

Theoretical Background & Mechanism

The Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly from sterically hindered alcohols and carboxylic acids. The reaction involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N). This forms a mixed anhydride, which is a highly reactive acylating agent. In a subsequent step, the alcohol, along with a stoichiometric amount of DMAP, is added. DMAP catalyzes the acylation of the alcohol by the mixed anhydride to furnish the desired ester, even in cases where other methods fail.

Visualizing the Yamaguchi Mechanism

Yamaguchi RCOOH R-COOH Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Et3N Et₃N Ester R-COOCH₂Ar Mixed_Anhydride->Ester + Ar-CH₂OH, DMAP ArCH2OH Ar-CH₂OH DMAP DMAP

Caption: Two-step process of the Yamaguchi Esterification.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N, 1.3 eq)

  • 4-Dimethylaminopyridine (DMAP, 1.3 eq)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, syringes, separatory funnel

Procedure:

  • Anhydride Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous toluene. Add triethylamine (1.3 eq) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir the mixture for 1-2 hours.

  • Esterification: In a separate flask, dissolve 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq) and DMAP (1.3 eq) in anhydrous toluene.

  • Add the solution from Step 2 to the mixed anhydride solution from Step 1 at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety: 2,4,6-Trichlorobenzoyl chloride is a lachrymator and is corrosive. Handle with appropriate PPE in a fume hood.

Troubleshooting Common Issues

  • Low Conversion:

    • Fischer: Ensure water is being effectively removed. Add more catalyst or increase reaction time.

    • Steglich/Yamaguchi: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the activated intermediates.

  • Side Product Formation:

    • Fischer: High temperatures can lead to dehydration or other side reactions of sensitive substrates. Consider a milder method.

    • Steglich: The N-acylurea byproduct can form if the O-acylisourea intermediate rearranges. This is more common with hindered carboxylic acids. Running the reaction at 0°C can minimize this.

  • Difficult Purification:

    • Steglich: If DCU is soluble in the purification solvent, it can be difficult to remove. A solvent screen for purification may be necessary, or switching to a water-soluble carbodiimide like EDC.

Conclusion

The successful esterification of 4-Chloro-2-fluoro-5-methylbenzyl alcohol can be achieved through several reliable methods. The choice depends on the specific carboxylic acid used, the scale of the reaction, and the sensitivity of the substrates. For simple, robust acids on a larger scale, Fischer-Speier esterification is a viable option. For most general applications requiring mild conditions and high yields, the Steglich esterification is a dependable choice. When dealing with particularly sterically hindered coupling partners, the Yamaguchi esterification provides a powerful alternative to ensure efficient conversion. Proper execution of these protocols, with attention to anhydrous conditions and safety, will enable the efficient synthesis of a wide range of esters from this valuable building block.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5921, Dicyclohexylcarbodiimide. PubChem. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

Application

quantitative analysis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol using analytical techniques

Executive Summary 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) is a highly substituted halogenated aromatic compound with a molecular weight of approximately 174.60 g/mol [1]. Featuring chlorine, fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) is a highly substituted halogenated aromatic compound with a molecular weight of approximately 174.60 g/mol [1]. Featuring chlorine, fluorine, and methyl substituents on a benzyl alcohol scaffold, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Because benzyl halides and their alcohol precursors can be reactive and potentially genotoxic, stringent analytical control is mandatory during drug development[2]. This application note details two orthogonal, self-validating analytical protocols designed for the quantitative evaluation of this compound: a robust RP-HPLC-UV method for routine assay and purity determination, and a highly sensitive GC-MS method for trace impurity profiling. Both methods are structured to comply with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[3].

Physicochemical Profiling & Analytical Strategy

To design a self-validating analytical system, the physicochemical properties of the analyte dictate the instrumental approach.

  • Chromophore Presence: The substituted aromatic ring provides strong ultraviolet (UV) absorption, making HPLC with UV detection the gold standard for high-throughput, routine quantification[4][5].

  • Stationary Phase Selection (Causality): While a standard C18 column can retain benzyl alcohols, the presence of electronegative fluorine and bulky chlorine atoms introduces unique dipole moments. Utilizing a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity. The PFP phase engages in π−π , dipole-dipole, and charge-transfer interactions with the halogenated ring, ensuring baseline resolution from closely related positional isomers (e.g., 2-chloro-4-fluoro-5-methylbenzyl alcohol) that might co-elute on a standard C18[6].

  • Volatility: Benzyl alcohols possess sufficient vapor pressure for gas-phase analysis without prior derivatization. GC coupled with Electron Ionization Mass Spectrometry (EI-MS) is deployed here specifically to achieve sub-ppm limits of detection for volatile process impurities (e.g., unreacted halogenated precursors or oxidized benzaldehyde derivatives)[5].

Workflow Start 4-Chloro-2-fluoro-5-methylbenzyl alcohol Sample Matrix Prep Sample Preparation (Volumetric Dilution in Acetonitrile) Start->Prep HPLC Protocol I: RP-HPLC-UV (Assay & Major Purity) Prep->HPLC GCMS Protocol II: GC-MS (Trace Impurity Profiling) Prep->GCMS Data Data Acquisition & Integration (Peak Area & SIM) HPLC->Data GCMS->Data Report Quantitative Report (ICH Q2(R2) Compliant) Data->Report

Analytical workflow for the quantitative evaluation of 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

Protocol I: High-Throughput Assay via RP-HPLC-UV

This protocol is designed for the assay (weight/weight %) of the bulk intermediate. It incorporates built-in System Suitability Testing (SST) to ensure the system is self-validating prior to sample injection.

Chromatographic Conditions
  • Column: Amaze PFP or equivalent (4.6 mm × 150 mm, 3 µm particle size)[6].

  • Mobile Phase A: Ultrapure Water with 0.1% v/v Trifluoroacetic acid (TFA). Rationale: TFA suppresses residual silanol interactions on the column silica, preventing peak tailing of the alcohol.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Elution Program: Isocratic, 40% A / 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Thermostatted to ensure retention time reproducibility).

  • Detection: UV at 220 nm (Optimal for halogenated aromatic systems)[4].

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 50.0 mg of 4-Chloro-2-fluoro-5-methylbenzyl alcohol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask with Mobile Phase B to yield a 100 µg/mL working standard.

  • Sample Preparation: Prepare the test sample at a target concentration of 100 µg/mL using the same diluent. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject the working standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5; Theoretical plates 5000[7].

  • Analysis: Inject the blank (diluent), followed by the sample preparations in duplicate. Bracket the sequence with standard injections to verify ongoing system stability.

Protocol II: Trace Impurity Profiling via GC-MS

To monitor trace levels of starting materials or degradation products (e.g., benzaldehydes), GC-MS in Selected Ion Monitoring (SIM) mode is utilized for maximum sensitivity.

Instrumental Parameters
  • Column: DB-5MS (5% Phenyl-arylene / 95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (to maximize trace analyte transfer to the column).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV; Ion source at 230°C.

  • Acquisition Mode: SIM targeting specific m/z ions: 174 (Molecular ion, M+ ), 157 ( [M−OH]+ ), and 143 ( [M−CH2​OH]+ ).

Step-by-Step Methodology
  • Matrix Preparation: Dissolve 100.0 mg of the sample in 10.0 mL of LC-MS grade ethyl acetate (10 mg/mL). Rationale: High concentration matrix allows for the detection of impurities at the 0.05% w/w level.

  • Impurity Standard Spiking: Prepare a mixed standard of known impurities (e.g., 4-chloro-2-fluoro-5-methylbenzaldehyde) at 5.0 µg/mL in ethyl acetate.

  • Analysis: Inject 1.0 µL of the sample and standards. Quantify trace impurities by comparing the peak area of the target SIM ions against the external standard calibration curve.

ICH Q2(R2) Validation Framework & Metrics

Both analytical procedures must be validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures , which became effective on June 14, 2024[3][8]. This framework ensures the analytical procedure is fit for its intended purpose throughout its lifecycle, aligning with ICH Q14 principles[9][10].

Validation Val ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity via DAD/MS) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Val->Prec Sens Sensitivity (LOD/LOQ via S/N Ratio) Val->Sens

Core validation parameters based on ICH Q2(R2) guidelines for analytical procedures.

Quantitative Data Summaries

The following tables summarize the target validation metrics and typical performance data for the quantitative analysis of halogenated benzyl alcohols, demonstrating compliance with ICH Q2(R2) requirements[3][11].

Table 1: HPLC-UV Assay Validation Summary (Protocol I)

ICH Q2(R2) ParameterTest MethodologyAcceptance CriteriaTypical Result
Specificity Forced degradation & Blank injectionNo interference at tR​ of analytePass (Peak Purity Index > 0.99)
Linearity 5 concentration levels (50% to 150%)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998[4]
Accuracy Spiked recovery at 80%, 100%, 120%Mean recovery 98.0% – 102.0%99.5% – 100.6%[5]
Precision 6 replicate injections of 100% standard% RSD 2.0%% RSD = 0.8%[7]
Range Derived from Linearity & Accuracy50 µg/mL to 150 µg/mLValidated Range

Table 2: GC-MS Trace Impurity Validation Summary (Protocol II)

ICH Q2(R2) ParameterTest MethodologyAcceptance CriteriaTypical Result
Specificity MS spectral matching (SIM mode)Unique m/z profile, no matrix overlapPass (Target ions 174, 157)
Limit of Detection (LOD) Signal-to-Noise (S/N) 3Report value0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10Accuracy within ± 10% at LOQ0.15 µg/mL
Linearity (Trace) LOQ to 120% of specification limit R2 0.990 R2 = 0.995
Precision at LOQ 6 replicate injections at LOQ level% RSD 10.0%% RSD = 4.5%

Conclusion

The quantitative analysis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol requires a dual-method approach to satisfy both bulk assay and trace impurity regulatory requirements. By utilizing a PFP stationary phase in HPLC-UV, researchers can exploit the unique halogen interactions for superior specificity. Concurrently, GC-MS provides the necessary sensitivity for volatile impurity profiling. Adhering to the ICH Q2(R2) validation framework ensures that these analytical procedures remain robust, reliable, and compliant for pharmaceutical and chemical manufacturing applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Validation of analytical procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures | FDA U.S. Food and Drug Administration (FDA) URL:[Link]

  • 1805042-06-1 | 4-Chloro-2-fluoro-5-methylbenzyl alcohol Boroncore Chemical Database URL:[Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances National Institutes of Health (NIH) / PMC URL:[Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical Austin Publishing Group URL:[Link]

  • Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations Acta Pharmaceutica / SRCE URL: [Link]

  • HPLC Methods for analysis of Benzyl alcohol Helix Chromatography URL: [Link]

  • Benzyl Alcohol: Validation of Compendial Procedures Analytical Resource Laboratories (ARL) URL: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

Sources

Method

Application Note: Considerations for the Scale-Up Synthesis of 4-Chloro-2-fluoro-5-methylbenzyl Alcohol

Executive Summary The compound 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) is a highly valuable halogenated building block frequently utilized in the development of advanced active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) is a highly valuable halogenated building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals (1[1]). Transitioning the synthesis of this intermediate from bench-scale to pilot-scale requires rigorous control over thermodynamics, off-gassing, and impurity profiling. This guide provides a self-validating, scalable protocol for the reduction of its precursor, 4-chloro-2-fluoro-5-methylbenzaldehyde, utilizing sodium borohydride (NaBH₄).

Retrosynthetic Strategy & Route Justification

When designing a scalable route to 4-chloro-2-fluoro-5-methylbenzyl alcohol, two primary precursors are typically evaluated:

  • 4-Chloro-2-fluoro-5-methylbenzoic acid

  • 4-Chloro-2-fluoro-5-methylbenzaldehyde

Causality for Route Selection: Reducing the benzoic acid derivative requires electrophilic hydrides (e.g., Borane-THF) or highly reactive nucleophilic hydrides (e.g., Lithium Aluminum Hydride). These reagents are expensive, highly moisture-sensitive, and pose severe thermal hazards on a large scale.

Conversely, the benzaldehyde precursor—synthesized efficiently via the titanium tetrachloride-mediated formylation of 2-chloro-4-fluorotoluene (2[2]) or via a Grignard/DMF sequence (3[3])—can be reduced using Sodium Borohydride (NaBH₄). NaBH₄ is a mild, chemoselective source of hydride ions that specifically reduces aldehydes to primary alcohols without cleaving the carbon-halogen bonds (4[4]). This route is inherently safer and more cost-effective for multi-kilogram manufacturing.

Process Chemistry & Scale-Up Causality

Scaling up a NaBH₄ reduction requires addressing several critical engineering and chemical challenges to ensure a safe, rugged process (5[5]).

  • Solvent Selection (Ethanol vs. Methanol): While methanol accelerates the reduction, it reacts with NaBH₄ to form sodium tetramethoxyborate, evolving hydrogen gas (H₂) prematurely. Ethanol provides a superior balance, offering sufficient substrate solubility while minimizing reagent degradation and background off-gassing.

  • Thermodynamic Control (Dosing): The reduction is highly exothermic. Instead of adding solid NaBH₄ to the reactor (which can cause localized hot spots and thermal runaway), the protocol employs a controlled dosing of a stabilized aqueous NaBH₄ solution into the chilled ethanolic substrate.

  • Quench Dynamics: After the reaction, the intermediate tetraalkoxyborate complex must be hydrolyzed. Using strong acids (e.g., HCl) causes violent H₂ evolution from unreacted NaBH₄. This protocol utilizes a buffered 10% aqueous Ammonium Chloride (NH₄Cl) quench to safely and steadily destroy excess hydride while maintaining a pH of 7–8.

Quantitative Process Parameters

The following table summarizes the shift in parameters from a 10-gram laboratory proof-of-concept to a 1-kilogram pilot-scale batch, highlighting the causality behind each adjustment.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Solvent (EtOH) 100 mL (10 vol)10 L (10 vol)Maintains stirrability and prevents localized hot spots.
NaBH₄ Stoichiometry 0.6 eq0.35 eqExcess is minimized on scale to reduce H₂ off-gassing during the quench.
Dosing Time 15 mins120 minsExtended to match the heat removal capacity of the reactor's cooling jacket.
Quench Reagent 1M HCl10% aq. NH₄ClWeak acid prevents violent H₂ evolution and controls pH.
Extraction Solvent Diethyl EtherMTBEMTBE has a higher flash point and lower peroxide-forming potential.
Yield 94%91%Slight yield drop due to mother liquor losses during crystallization.

Process Flow Diagram

Workflow A 1. Substrate Dissolution (Benzaldehyde in EtOH) B 2. Cooling & Inerting (0-5 °C, N2 Purge) A->B C 3. NaBH4 Dosing (Exotherm Control) B->C D 4. IPC Verification (HPLC >99% Conversion) C->D E 5. Buffered Quench (Aq. NH4Cl, pH 7-8) D->E F 6. Phase Separation (MTBE Extraction) E->F G 7. Crystallization (Heptane/EtOAc) F->G

Caption: Scale-up workflow for the NaBH4 reduction of 4-chloro-2-fluoro-5-methylbenzaldehyde.

Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed as a self-validating system. Proceed to subsequent steps only when the stated visual, thermal, or analytical criteria are met.

Step 1: Reactor Preparation and Dissolution

  • Purge a jacketed glass-lined reactor with Nitrogen (N₂) for 15 minutes to establish an inert atmosphere.

  • Charge 10 L of absolute Ethanol, followed by 1.0 kg (5.79 mol) of 4-chloro-2-fluoro-5-methylbenzaldehyde.

  • Agitate at 150 RPM. Validation: The solution should appear as a clear, pale yellow liquid within 10 minutes.

  • Cool the reactor jacket until the internal temperature (T_int) reaches 0–5 °C.

Step 2: Controlled NaBH₄ Addition

  • Prepare a stabilized reductant solution: Dissolve 76.6 g (2.02 mol, 0.35 eq) of NaBH₄ in 400 mL of 0.1 M NaOH.

  • Dose the NaBH₄ solution into the reactor via an addition funnel over 120 minutes.

  • Validation (Thermal): Monitor T_int continuously. The exotherm must not exceed 15 °C. If T_int > 12 °C, pause dosing until the temperature recovers to 5 °C.

  • Once dosing is complete, stir the mixture at 10–15 °C for 2 hours.

Step 3: In-Process Control (IPC)

  • Withdraw a 1 mL aliquot, quench with 1 mL of 10% NH₄Cl, extract with 1 mL of MTBE, and analyze the organic layer via HPLC (UV at 254 nm).

  • Validation (Analytical): The reaction is deemed complete when the unreacted benzaldehyde is < 1.0% Area. If > 1.0%, continue stirring for 1 additional hour and re-sample.

Step 4: Quench and Phase Separation

  • With T_int at 10 °C, slowly dose 2.0 L of 10% aqueous NH₄Cl over 60 minutes.

  • Validation (Visual/Off-gassing): Expect moderate effervescence (H₂ gas). Ensure the reactor vent is open to a scrubber. The mixture will transition to a cloudy white suspension.

  • Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the ethanol.

  • Add 5 L of Methyl tert-butyl ether (MTBE) and 3 L of deionized water. Agitate for 15 minutes, then allow phases to settle for 30 minutes.

  • Separate the lower aqueous layer. Wash the upper organic layer with 2 L of saturated brine to remove residual moisture.

Step 5: Crystallization and Isolation

  • Transfer the MTBE layer to a clean reactor and distill under vacuum, continuously replacing the solvent with n-Heptane until the MTBE content is < 5% by GC.

  • Adjust the total volume to 4 L with n-Heptane, and add 200 mL of Ethyl Acetate to enhance crystal morphology.

  • Heat to 60 °C to achieve a clear solution, then cool linearly to 0 °C over 4 hours.

  • Validation (Visual): Thick, white crystalline solids will precipitate.

  • Filter the slurry, wash the cake with 500 mL of cold n-Heptane, and dry in a vacuum oven at 40 °C to constant weight.

References

  • Benzoyl derivatives and synthesis thereof.
  • Preparation method of fluazolate as herbicide.
  • 1805042-06-1 | 4-Chloro-2-fluoro-5-methylbenzyl alcohol.Boroncore.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.Master Organic Chemistry.
  • Practical Process Research and Development (2nd Edition) by Neal G. Anderson.VDOC.PUB.

Sources

Application

Topic: High-Purity Recovery of 4-Chloro-2-fluoro-5-methylbenzyl alcohol via Optimized Recrystallization Protocols

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract 4-Chloro-2-fluoro-5-methylbenzyl alcohol is a substituted aromatic alcohol whose s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Chloro-2-fluoro-5-methylbenzyl alcohol is a substituted aromatic alcohol whose structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Achieving high purity of this compound is critical for downstream applications, where even minor impurities can significantly impact reaction yields, biological activity, and safety profiles. Recrystallization is a powerful and economical purification technique for crystalline solids, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for 4-Chloro-2-fluoro-5-methylbenzyl alcohol. It details methodologies for solvent screening, a step-by-step standard operating protocol, post-purification analysis, and essential safety considerations for handling halogenated organic compounds.

The Foundational Principle of Recrystallization

Recrystallization is a purification process that leverages the principle that the solubility of most solid compounds increases significantly with temperature.[5] The core strategy involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[6] As this solution is gradually cooled, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a highly ordered crystal lattice.[7] Because the impurities are present in much lower concentrations, they remain dissolved in the cold solvent (mother liquor).[8] The subsequent isolation of these crystals by filtration yields a substantially purer product. The success of this technique is fundamentally dependent on the careful selection of an appropriate solvent system.[3][9]

Pre-Protocol Mandates: Safety and Material Assessment

Critical Safety Protocols for Halogenated Organics

The presence of both chlorine and fluorine atoms in the target molecule necessitates stringent safety measures. Halogenated organic compounds can pose significant health risks, including skin and eye irritation, respiratory tract damage, and potential long-term toxicity.[10][11]

  • Engineering Controls : All handling of 4-Chloro-2-fluoro-5-methylbenzyl alcohol and chlorinated solvents must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11] An emergency safety shower and eyewash station must be readily accessible.[12]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[10]

    • Eye Protection : Chemical splash goggles and a full-face shield are required, especially during heating or transfers.[12][13]

    • Hand Protection : Use chemically resistant gloves. Note that standard latex or nitrile gloves may offer insufficient protection against certain organic solvents; consult the glove manufacturer's compatibility chart.

    • Body Protection : A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin contact.[12]

  • Waste Disposal : All mother liquor and solvent-contaminated materials must be disposed of in designated halogenated organic waste containers according to institutional guidelines.

Initial Characterization of Crude Material

Before commencing purification, it is advisable to assess the crude material to establish a baseline for purity. A simple thin-layer chromatography (TLC) analysis can reveal the number of impurities, while a melting point determination can provide a preliminary indication of purity (impure compounds typically exhibit a depressed and broad melting range).

Solvent System Selection: The Key to Effective Purification

The choice of solvent is the most critical variable in recrystallization.[14] An ideal solvent should exhibit a high-temperature coefficient for the solute, meaning the compound is highly soluble when hot but poorly soluble when cold.[3][9]

Rationale for Solvent Choice

The target molecule possesses both polar (hydroxyl group) and non-polar (chlorofluorinated aromatic ring) characteristics. This suggests that solvents of intermediate polarity or a mixed-solvent system may be effective.[14] The solvent's boiling point must also be lower than the melting point of the compound to prevent it from "oiling out"—melting into a liquid instead of dissolving.[14]

Experimental Protocol for Solvent Screening

A systematic screening process is essential to identify the optimal solvent or solvent pair.[9]

  • Place approximately 50 mg of the crude 4-Chloro-2-fluoro-5-methylbenzyl alcohol into several small test tubes.

  • To each tube, add a different potential solvent (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[15]

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • For mixed-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane), dissolve the compound in a minimum amount of the "good" solvent (in which it is soluble) at its boiling point, then add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[9]

G start Start: Place ~50mg Crude Compound in Test Tube add_cold Add Solvent Dropwise at Room Temperature start->add_cold dissolves_cold Dissolves Cold? add_cold->dissolves_cold reject Reject Solvent dissolves_cold->reject Yes insoluble_cold Insoluble Cold dissolves_cold->insoluble_cold No heat Heat to Boiling, Add Hot Solvent to Dissolve insoluble_cold->heat dissolves_hot Dissolves Hot? heat->dissolves_hot insoluble_hot Insoluble in Hot Solvent (Reject or Use More Solvent) dissolves_hot->insoluble_hot No cool Cool Slowly to Room Temp, Then in Ice Bath dissolves_hot->cool Yes crystals Crystals Form? cool->crystals success Select as Potential Solvent crystals->success Yes no_crystals No Crystals (Induce or Reject) crystals->no_crystals No

Diagram 1: Decision workflow for selecting a suitable recrystallization solvent.

Interpreting Screening Data

The results of the solvent screening should be tabulated to facilitate comparison. The following is a hypothetical table for 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

Solvent SystemSolubility at 20°CSolubility at Boiling PointCrystal Formation & QualityEstimated Recovery
WaterInsolubleInsolubleNone0%
HexaneSparingly SolubleSolubleFine Needles, OilyLow
TolueneSolubleVery SolublePoor, Slow CrystallizationLow
Ethanol/Water (9:1) Sparingly Soluble Very Soluble Well-formed Prisms High
Ethyl AcetateSolubleVery SolubleNone0%
IsopropanolSparingly SolubleVery SolubleSmall NeedlesModerate

Based on this hypothetical data, an ethanol/water mixed-solvent system appears to be the most promising candidate, offering the ideal solubility profile for high recovery of pure crystals.

Standard Operating Protocol (SOP): Recrystallization

This protocol assumes an ethanol/water solvent system has been selected.

  • Dissolution : Place the crude 4-Chloro-2-fluoro-5-methylbenzyl alcohol (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In the fume hood, add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.

  • (Optional) Decolorization : If the resulting solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute) to adsorb colored impurities.[3] Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Gravity Filtration : To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration.[16] This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Add a small excess of hot ethanol to the solution before filtering to ensure the product remains dissolved.

  • Crystallization : Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to re-clarify the solution. Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5][6]

  • Washing : With the vacuum off, add a small volume of ice-cold ethanol/water wash solvent to the crystals and gently swirl. Reapply the vacuum to draw the wash liquid through. This step removes any residual mother liquor containing dissolved impurities.[17]

  • Drying : Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.[5]

G cluster_prep Preparation cluster_cryst Crystallization & Isolation dissolve 1. Dissolve Crude Compound in Minimum Hot Solvent decolorize 2. (Optional) Add Activated Carbon & Reheat dissolve->decolorize hot_filter 3. Hot Gravity Filtration to Remove Insolubles decolorize->hot_filter cool 4. Cool Filtrate Slowly to Induce Crystallization hot_filter->cool isolate 5. Isolate Crystals via Vacuum Filtration cool->isolate wash 6. Wash Crystals with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry end_product Pure, Dry Crystalline Product dry->end_product

Diagram 2: Step-by-step workflow for the recrystallization protocol.

Post-Recrystallization Quality Control

To validate the success of the purification, the final product must be analyzed.

  • Melting Point Determination : The purified compound should exhibit a significantly sharper and higher melting point than the crude material.

  • Thin-Layer Chromatography (TLC) : A TLC of the purified product should show a single spot, whereas the crude material may show multiple spots. Co-spotting with the starting material can confirm identity.

  • Spectroscopic Analysis : For rigorous quality control in drug development, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the chemical structure and absence of impurities.

  • Yield Calculation : Calculate the percent recovery to assess the efficiency of the protocol:

    • % Recovery = (Mass of Pure, Dry Product / Mass of Crude Product) x 100

G cluster_qc Quality Control Analysis crude Crude Starting Material process Recrystallization Protocol crude->process pure Purified Crystalline Solid process->pure mp Melting Point pure->mp tlc TLC pure->tlc spec Spectroscopy (NMR, FTIR) pure->spec final Final High-Purity Product mp->final tlc->final spec->final

Diagram 3: Overall workflow from crude material to final analyzed product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" Solvent boiling point is higher than the compound's melting point; solution is cooled too rapidly.Reheat to dissolve the oil, add more solvent, and allow for slower cooling. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated; supersaturation has occurred.Try scratching the inside of the flask with a glass rod. Add a "seed" crystal of the pure compound. If still unsuccessful, boil off some solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Colored Crystals Decolorizing carbon was not used or was insufficient; impurity is co-crystallizing.Repeat the recrystallization process, ensuring the use of activated carbon. A different solvent system may be required.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • University of South Florida. (n.d.). SOP: CRYSTALLIZATION.
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK.
  • Ecolink, Inc. (2025). Chlorinated Solvents Health Effects – Understanding Risks.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
  • University of Massachusetts. (n.d.). Recrystallization-1.pdf.
  • Chem-Impex. (n.d.). 4-Chloro-2-methylbenzyl alcohol.
  • Princeton University. (n.d.). Fluorine Safety.
  • Chem-Impex. (n.d.). 4-Fluoro-α-methylbenzyl alcohol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 4-Chloro-2-fluoro-5-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol. This molecule is a critical halogenated building block, frequently utilized in the synthesis of sphingosine 1-phosphate (S1P) receptor agonists for the treatment of autoimmune diseases[1].

This portal bypasses generic advice, focusing strictly on the causality of reaction behaviors, self-validating protocols, and troubleshooting specific mechanistic failures encountered during carbonyl reduction.

Process Workflow & Pathway Selection

Reducing 4-chloro-2-fluoro-5-methylbenzoic acid to its corresponding benzyl alcohol can be achieved via two primary pathways: a direct chemoselective reduction or a two-step esterification-reduction sequence.

SynthesisWorkflow SM 4-Chloro-2-fluoro-5-methylbenzoic acid (Starting Material) RouteA Route A: Direct Reduction (BH3·THF or BH3·SMe2) SM->RouteA Direct RouteB Route B: Esterification (MeOH, H+) SM->RouteB 2-Step Product 4-Chloro-2-fluoro-5-methylbenzyl alcohol (Target API Building Block) RouteA->Product Ester Methyl 4-chloro-2-fluoro-5-methylbenzoate (Intermediate) RouteB->Ester RouteB_Red Reduction (NaBH4 or LiAlH4) Ester->RouteB_Red RouteB_Red->Product

Synthesis pathways for 4-Chloro-2-fluoro-5-methylbenzyl alcohol via direct or 2-step reduction.

Standard Operating Procedure (SOP): Direct Borane Reduction

The direct reduction of the carboxylic acid using Borane-Tetrahydrofuran (BH₃·THF) is the industry standard due to its mild nature and high chemoselectivity, which preserves the sensitive aryl chloride and aryl fluoride bonds[2].

Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Substrate Dissolution: Dissolve 4-chloro-2-fluoro-5-methylbenzoic acid (10.0 g, 53.0 mmol, 1.0 eq) in anhydrous THF (100 mL, <50 ppm water).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Borane reacts exothermically with the carboxylic acid proton to release H₂ gas and form a triacyloxyborane intermediate.

  • Reagent Addition: Add BH₃·THF (1.0 M in THF, 79.5 mL, 79.5 mmol, 1.5 eq) dropwise over 45 minutes to control gas evolution.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 4–6 hours. Monitor completion via HPLC or TLC (Hexanes/EtOAc 3:1).

  • Quenching (Critical Step): Cool back to 0 °C. Carefully add methanol (20 mL) dropwise until effervescence ceases. Causality: Methanol safely decomposes residual hydride.

  • Hydrolysis: Add 1N HCl (50 mL) and stir vigorously at room temperature for 1 hour to fully hydrolyze the borate esters into the free benzyl alcohol[3].

  • Workup & Isolation: Concentrate the THF under reduced pressure. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organics with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a white solid.

Quantitative Data: Reagent Matrix

When optimizing this reduction, selecting the right reagent dictates the impurity profile. Below is a comparative matrix based on internal validation data.

Reducing AgentSubstrate RequiredTemp (°C)Time (h)Avg. Yield (%)Impurity Profile / Notes
BH₃·THF Carboxylic Acid0 to 254 - 692 - 95%Very clean; requires strict anhydrous conditions.
BH₃·SMe₂ Carboxylic Acid0 to 253 - 594 - 96%Higher concentration (10M); generates dimethyl sulfide odor.
LiAlH₄ Acid or Ester-20 to 01 - 275 - 80%High risk of dehalogenation (loss of -Cl or -F) if >0 °C.
NaBH₄ Ester (or Aldehyde)20 to 658 - 1285 - 90%Mild; requires prior 2-step esterification[1].

Troubleshooting Guides & FAQs

Q1: I am observing significant dehalogenation (loss of the chloro or fluoro group) during the reduction. How can I prevent this?

Causality: Dehalogenation occurs when using overly aggressive, electron-rich reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures. LiAlH₄ can insert into the C-Cl or C-F bonds via a single-electron transfer (SET) or nucleophilic aromatic substitution pathway. Solution: Switch to a milder, electrophilic reducing agent such as BH₃·THF. Borane selectively targets the electron-rich carbonyl oxygen without engaging the halogenated aromatic ring[2]. If LiAlH₄ is strictly required for your workflow, you must maintain the reaction temperature strictly below 0 °C.

Q2: My reaction stalls at 70% conversion when using BH₃·THF. Adding more equivalents doesn't push it to completion. Why?

Causality: Incomplete conversion with BH₃·THF is almost always linked to reagent degradation. BH₃·THF slowly cleaves the THF ring at room temperature during storage, reducing its active hydride titer. Furthermore, any moisture in the solvent will rapidly consume the borane. Solution: Titrate your BH₃·THF reagent prior to use, or switch to Borane-Dimethylsulfide (BH₃·SMe₂), which boasts significantly higher shelf stability. Ensure your THF is freshly distilled or drawn from a solvent purification system (<50 ppm water).

Q3: After quenching and workup, my NMR shows broad peaks around 3.5–4.0 ppm, and my crude yield is >110%. What is the contaminant?

Causality: This is the classic signature of incomplete borate ester hydrolysis. During a borane reduction, the product is initially locked in a stable trialkoxyborane complex [B(OCH₂Ar)₃]. A simple methanol quench only vents the unreacted hydride but does not efficiently break these B-O bonds[3]. Solution: Implement a strict acid/base hydrolysis step post-quench.

BorateHydrolysis Step1 Trialkoxyborane Intermediate [B(OCH2Ar)3] Step2 Methanol Quench (Vents H2 gas) Step1->Step2 Step3 Acid/Base Hydrolysis (1N HCl or 1M NaOH) Step2->Step3 Correct Workup Error Incomplete Hydrolysis (Broad NMR peaks, High Yield) Step2->Error Skipped/Weak Hydrolysis Step4 Free Benzyl Alcohol (Clean NMR, Accurate Yield) Step3->Step4

Logical workflow for borate ester hydrolysis during the workup of borane reductions.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the 4-chloro-2-fluoro-5-methylbenzoic acid directly?

Causality: No. NaBH₄ is a nucleophilic reducing agent and is not electrophilic enough to reduce a carboxylic acid. It will merely act as a base, deprotonating the acid to form a sodium carboxylate salt. This salt is completely inert to further hydride attack due to its negative charge and resonance stabilization. Solution: You must either activate the acid by converting it to methyl 4-chloro-2-fluoro-5-methylbenzoate (Route B)[1], or use a catalytic additive like Iodine (I₂) or Boron Trifluoride Etherate (BF₃·OEt₂) in situ with NaBH₄ to generate a more reactive, borane-like species.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-2-fluoro-5-methylbenzyl alcohol Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges researchers face when synthesizing and purifying 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges researchers face when synthesizing and purifying 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1) . This halogenated building block is critical in drug development, but its synthesis is prone to specific impurity profiles that can derail downstream coupling reactions. This guide explains the causality behind these impurities and provides self-validating protocols to ensure high-purity API intermediates.

FAQ & Troubleshooting Guide

Q1: What are the primary synthetic impurities encountered during the preparation of 4-Chloro-2-fluoro-5-methylbenzyl alcohol, and what is their mechanistic origin?

The synthesis of this compound typically relies on the reduction of 4-chloro-2-fluoro-5-methylbenzaldehyde or its corresponding benzoic acid. Understanding the mechanistic origin of byproducts is the first step in preventing them.

  • Unreacted Starting Material (Impurity A): Incomplete reduction leaves residual aldehyde or acid. Furthermore, benzyl alcohols are susceptible to spontaneous air oxidation back to the benzaldehyde if stored improperly without inert gas.

  • Over-reduction to Toluene Derivatives (Impurity B): Benzyl alcohols are relatively reactive. Under harsh reducing conditions or prolonged heating, the benzylic C-OH bond can be completely reduced to a methyl group, yielding 4-chloro-2-fluoro-5-methyltoluene.

  • Dibenzyl Ether Formation (Impurity C): Benzyl alcohols undergo acid-catalyzed self-condensation. If the reaction quench or subsequent aqueous workup is too acidic, the hydroxyl group is protonated and leaves as water. The resulting benzylic carbocation is rapidly attacked by another alcohol molecule, forming a bulky dibenzyl ether dimer.

  • Dehalogenated Byproducts (Impurity D): The use of inappropriate catalysts (e.g., Palladium on Carbon with Hydrogen gas) can trigger hydrodehalogenation, stripping the labile chlorine or fluorine atoms from the aromatic ring.

G SM Starting Material (4-Cl-2-F-5-Me-Benzaldehyde) Red Reduction Reaction (NaBH4 or LiAlH4) SM->Red Reducing Agent Target Target Intermediate (4-Cl-2-F-5-Me-Benzyl Alcohol) Red->Target Optimal Pathway Imp1 Impurity A: Unreacted SM (Incomplete Conversion) Red->Imp1 Quenched Early Imp2 Impurity B: Toluene Derivative (Over-reduction) Red->Imp2 Excess Reagent / Heat Imp4 Impurity D: Dehalogenated (Loss of Cl/F) Red->Imp4 Harsh Conditions Imp3 Impurity C: Dibenzyl Ether (Acidic Condensation) Target->Imp3 Acidic Workup

Mechanistic pathway of 4-Chloro-2-fluoro-5-methylbenzyl alcohol synthesis and impurity formation.

Q2: How can I chromatographically identify and resolve these impurities from the main API intermediate?

To establish a self-validating system, you must rely on High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. The target compound and its impurities have distinct polarities and UV absorption profiles. Reverse-phase HPLC (using a C18 column) effectively separates the more polar acidic impurities from the non-polar ether dimers .

Below is a summarized quantitative data table detailing the expected chromatographic behavior:

Compound / ImpurityMechanistic OriginRelative Retention Time (RRT)*UV λmax (nm)Recommended Removal Strategy
4-Cl-2-F-5-Me-benzoic acid Unreacted SM0.65235Basic Liquid-Liquid Extraction
4-Cl-2-F-5-Me-benzyl alcohol Target Product 1.00 265 N/A
4-Cl-2-F-5-Me-benzaldehyde Oxidation / SM1.25254Sodium Bisulfite Wash
4-Cl-2-F-5-Me-toluene Over-reduction1.80220Preparative HPLC
Dibenzyl Ether Dimer Acidic Condensation2.40265Prep HPLC / Recrystallization

*Note: RRT values are approximate and based on a standard gradient of Water/Acetonitrile (0.1% TFA) on a C18 stationary phase.

Q3: What is the most robust purification protocol to remove residual starting materials and ether dimers?

A multi-modal purification approach is required. Relying solely on chromatography is inefficient for large-scale drug development. Instead, exploit the chemical properties of the impurities through a targeted workup before applying Preparative HPLC .

Step-by-Step Purification Methodology:

  • Step 1: Liquid-Liquid Extraction (LLE) for Acid Removal

    • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the organic layer with 3 volumes of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: The weak base deprotonates the unreacted benzoic acid, driving it into the aqueous phase as a highly polar sodium salt, while the target alcohol remains in the organic phase.

    • Separate the layers and discard the aqueous phase.

  • Step 2: Sodium Bisulfite Wash for Aldehyde Removal

    • Wash the organic layer with 2 volumes of a saturated Sodium Bisulfite (NaHSO₃) solution. Causality: Bisulfite reacts specifically with aldehydes to form a water-soluble bisulfite adduct, effectively purging unreacted or oxidized benzaldehyde.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 3: Preparative HPLC for Non-Polar Impurities

    • Re-dissolve the concentrated crude in a minimal volume of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

    • Inject onto a Preparative C18 HPLC column.

    • Run a gradient method monitoring at 265 nm. Causality: The target benzyl alcohol will elute first (RRT 1.00), while the highly non-polar toluene derivative (RRT 1.80) and dibenzyl ether dimer (RRT 2.40) will be retained longer on the hydrophobic stationary phase.

    • Collect the main peak fractions and lyophilize to yield >99.5% pure 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

Purification Crude Crude Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (NaHCO3 Wash) Crude->LLE OrgPhase Organic Phase (Target + Neutral Impurities) LLE->OrgPhase Organic Layer AqPhase Aqueous Phase (Acidic Impurities) LLE->AqPhase Aqueous Layer Prep Preparative HPLC (C18, H2O:MeCN) OrgPhase->Prep Pure Purified Target (>99.5% Purity) Prep->Pure Main Peak Waste Waste Fractions (Ether & Toluene Byproducts) Prep->Waste Late Eluters

Step-by-step purification workflow for isolating the target benzyl alcohol from crude mixtures.

Q4: How do I prevent the formation of dehalogenated byproducts during the reduction step?

The causality of hydrodehalogenation lies in the choice of the reducing agent. Halogenated aromatic rings are highly susceptible to oxidative addition by transition metals. If you attempt a catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas, the catalyst will readily cleave the aryl-chlorine bond before reducing the carbonyl group.

To prevent this, you must use selective hydride donors. Sodium Borohydride (NaBH₄) in methanol or ethanol is the industry standard for reducing benzaldehydes to benzyl alcohols without affecting the halogen substituents . For the reduction of benzoic acids, Borane-Tetrahydrofuran (BH₃·THF) complex is highly selective and will not cause dehalogenation. Always maintain strict temperature control (0°C to room temperature) to suppress over-reduction to the toluene derivative.

References
  • National Institutes of Health (NIH). "Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol". PubMed Central (PMC). URL:[Link]

  • Indian Institute of Technology Kanpur (IITK). "Chemistry Benzyl Alcohol: Preparation and Properties". SATHEE Educational Resources. URL:[Link]

Troubleshooting

Technical Support Center: Chemoselective Oxidation of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Welcome to the Technical Support Center for the oxidation of halogenated methylbenzyl alcohols. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the oxidation of halogenated methylbenzyl alcohols. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective oxidation of 4-Chloro-2-fluoro-5-methylbenzyl alcohol .

Due to the unique electronic and steric environment of this substrate—featuring a primary alcohol, a benzylic methyl group, and two halogens—standard oxidation protocols often yield complex mixtures. This center provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure high-yield, chemoselective transformations.

Mechanistic Overview & Reaction Pathways

Understanding the causality of side reactions is the first step in preventing them. The primary objective is usually the controlled oxidation of the benzylic alcohol to 4-chloro-2-fluoro-5-methylbenzaldehyde . However, the substrate's structural features introduce multiple competing pathways.

G SM 4-Chloro-2-fluoro- 5-methylbenzyl alcohol Aldehyde 4-Chloro-2-fluoro- 5-methylbenzaldehyde (Target) SM->Aldehyde Controlled Oxidation Ester Self-Esterification Product SM->Ester Hemiacetal Oxidation Ether Dibenzyl Ether (Etherification) SM->Ether Acidic Conditions Dialdehyde Dialdehyde / Diacid (5-Methyl Oxidation) SM->Dialdehyde Harsh Oxidants Acid 4-Chloro-2-fluoro- 5-methylbenzoic acid (Over-oxidation) Aldehyde->Acid Excess Oxidant + H2O Aldehyde->Ester + Unreacted SM

Reaction pathways of 4-Chloro-2-fluoro-5-methylbenzyl alcohol during oxidation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant amount of carboxylic acid (over-oxidation) when I only want the aldehyde. Why is this happening? A1: Aldehydes themselves are not easily oxidized directly; they must first hydrate to form a gem-diol in the presence of water. This gem-diol is highly susceptible to further oxidation into a carboxylic acid[1].

  • Causality: If your reaction medium contains excess water and lacks a mechanism to extract the aldehyde, the hydration-oxidation cascade will proceed.

  • Solution: Utilize strictly anhydrous conditions (e.g., Swern oxidation, Dess-Martin periodinane) or employ a biphasic system (like TEMPO/NaOCl) where the hydrophobic aldehyde product rapidly partitions into the organic layer, physically separating it from the aqueous oxidant.

Q2: I am detecting a high-molecular-weight dimer (m/z ~344) in my product mixture. What is this, and how do I prevent it? A2: This is an oxidative self-esterification product (4-chloro-2-fluoro-5-methylbenzyl 4-chloro-2-fluoro-5-methylbenzoate).

  • Causality: The newly formed aldehyde is highly electrophilic. If the initial oxidation is slow, unreacted starting alcohol will nucleophilically attack the aldehyde to form a hemiacetal. The active catalyst then oxidizes this hemiacetal into an ester[2].

  • Solution: This is a kinetic issue. You must increase the oxidation rate to consume the starting alcohol rapidly before it can react with the aldehyde. Increasing catalyst loading or using a highly active Pd-mediated aerobic oxidation system[3] will suppress hemiacetal formation.

Q3: I am using a strong oxidant (e.g., KMnO₄ or CrO₃) and observing complex mixtures with formyl or carboxyl groups at the 5-position. Why? A3: The methyl group at the 5-position is benzylic and activated by the aromatic ring.

  • Causality: Harsh oxidants or high-energy radical pathways lack the chemoselectivity to differentiate between the primary alcohol and the benzylic methyl group, leading to simultaneous oxidation at both sites[4].

  • Solution: Switch to chemoselective oxidants that specifically target primary alcohols over unfunctionalized benzylic alkyl groups. TEMPO-based systems or activated MnO₂ are highly recommended.

Q4: I detect a symmetric dibenzyl ether byproduct. How did this form? A4: Etherification is a common side reaction under acidic oxidation conditions.

  • Causality: In the presence of Lewis acids or acidic metal salts, the benzylic alcohol is activated and undergoes nucleophilic attack by another molecule of the starting alcohol, releasing water and forming a stable ether[5].

  • Solution: Ensure your reaction conditions are strictly buffered to a slightly basic pH (e.g., pH 8.5–9.0 using NaHCO₃) or use basic additives like Et₃N[3].

Quantitative Data & Side-Product Profiling

To assist in selecting the optimal synthetic route, the following table summarizes the expected side-product profiles of 4-Chloro-2-fluoro-5-methylbenzyl alcohol under various common oxidation conditions.

Oxidation SystemTarget ProductExpected ConversionMajor Side ProductSide Product Yield
TEMPO / NaOCl (Biphasic, pH 8.5)Aldehyde> 95%Carboxylic Acid< 2%
Pd(OAc)₂ / O₂ / Et₃N (Room Temp)Aldehyde~ 80%Self-Ester5 - 10%
KMnO₄ (Aqueous, Reflux)Carboxylic Acid> 90%Di-carboxylic acid15 - 20%
Fe(NO₃)₃ (Acidic conditions)Aldehyde~ 70%Dibenzyl Ether10 - 15%

Validated Experimental Workflow: Chemoselective Anelli Oxidation

To achieve >95% selectivity for 4-chloro-2-fluoro-5-methylbenzaldehyde while suppressing esterification, etherification, and over-oxidation, we recommend a buffered biphasic TEMPO/NaOCl protocol. This protocol is designed as a self-validating system with built-in quality control checks.

Reagents:
  • 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 equiv, 10 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv, 0.1 mmol)

  • KBr (0.1 equiv, 1.0 mmol)

  • NaOCl (Aqueous bleach, 1.1 equiv)

  • NaHCO₃ (0.5 M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 10 mmol of 4-chloro-2-fluoro-5-methylbenzyl alcohol in 30 mL of CH₂Cl₂ in a 100 mL round-bottom flask.

  • Catalyst Activation: Add TEMPO and KBr to the organic layer.

    • Self-Validation Check 1: The solution should turn a faint orange/red color, confirming the dissolution and presence of the active TEMPO radical.

  • Aqueous Buffer Preparation: Dilute the NaOCl (1.1 equiv) with 15 mL of 0.5 M NaHCO₃.

    • Causality: Buffering the hypochlorite to pH 8.5–9.0 is critical. If the pH drops below 8, etherification occurs[5]. If the pH is too high, the oxidation rate slows down, allowing self-esterification to occur[2].

  • Biphasic Setup: Cool the organic mixture to 0 °C using an ice bath. Vigorously stir the mixture (≥ 800 rpm).

    • Causality: High stirring rates maximize the interfacial surface area between the aqueous oxidant and the organic substrate, ensuring rapid kinetics to outcompete hemiacetal formation.

  • Oxidant Addition: Add the buffered NaOCl solution dropwise over 15 minutes.

    • Self-Validation Check 2: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (lower Rf​ ) should rapidly disappear, replaced by a UV-active spot (aldehyde, higher Rf​ ). If a baseline spot appears, the stirring is insufficient, and the aldehyde is hydrating and over-oxidizing in the aqueous layer[1].

  • Quenching & Workup: Once TLC indicates complete consumption of the alcohol (usually < 30 mins), immediately quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to destroy excess hypochlorite.

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde.

References

  • The oxidation results of benzyl alcohol in different catalyst systems. ResearchGate. Available at:[Link]

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. The Royal Society of Chemistry. Available at:[Link]

  • A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Sciforum. Available at: [Link]

  • Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. MDPI. Available at:[Link]

  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Semantic Scholar. Available at:[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage &amp; Stability of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 4-Chloro-2-fluoro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1).

Because this compound is a critical building block in drug development and synthetic chemistry, maintaining its high purity is paramount. Below, you will find expertly curated FAQs, troubleshooting matrices, empirical data, and self-validating protocols to ensure the integrity of your chemical inventory.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-Chloro-2-fluoro-5-methylbenzyl alcohol degrade during prolonged storage? A: Like most substituted benzyl alcohols, this compound is highly susceptible to radical-mediated autoxidation. When exposed to atmospheric oxygen and light, the benzylic carbon undergoes oxidation, converting the alcohol into 4-chloro-2-fluoro-5-methylbenzaldehyde, and eventually into the corresponding benzoic acid [1]. While the electron-withdrawing halogen substituents (chloro and fluoro groups) slightly deactivate the aromatic ring, the benzylic position remains vulnerable. This oxidative degradation compromises purity and introduces reactive electrophiles that can poison downstream catalytic cross-coupling reactions.

Q2: What are the optimal long-term storage conditions? A: To arrest both oxidative and thermal degradation pathways, the compound must be stored in a tightly closed container in a dry environment [2]. We mandate storing the compound in amber glass vials rather than plastic. Many plastics are meaningfully permeable to atmospheric oxygen and moisture, which fuels autoxidation over time [3]. The headspace of the vial should be purged with an inert gas (Argon or Nitrogen), and the container must be kept at -20°C for long-term storage.

Q3: Can sample preparation techniques like sonication accelerate degradation? A: Yes. Applying high local heat, such as through ultrasonic irradiation (sonication) to aid dissolution, can rapidly generate benzaldehyde derivatives and even trace aromatic hydrocarbons through localized cavitation [4]. Always use gentle mechanical agitation or low-temperature orbital shaking instead of sonication when preparing stock solutions.

Part 2: Visualizing the Degradation Pathway

Degradation A 4-Chloro-2-fluoro- 5-methylbenzyl alcohol B 4-Chloro-2-fluoro- 5-methylbenzaldehyde A->B O2, Light, Heat (Radical Autoxidation) C 4-Chloro-2-fluoro- 5-methylbenzoic acid B->C O2, H2O (Further Oxidation)

Caption: Autoxidation pathway of 4-Chloro-2-fluoro-5-methylbenzyl alcohol into aldehyde and acid.

Part 3: Troubleshooting Guide

Symptom / ObservationRoot Cause (Causality)Self-Validating Solution
Yellowing of the solid or new peaks in HPLC/GC-MS.Formation of the benzaldehyde derivative. Aldehydes often impart a yellow hue to the otherwise colorless starting material.Validate: Run a rapid TLC (Hexanes:EtOAc 4:1). A new UV-active spot at a higher Rf​ confirms aldehyde presence. Solve: Repurify via flash chromatography before use.
Inconsistent yields in etherification or coupling reactions.The presence of benzoic acid alters the local pH and consumes basic reagents, while the aldehyde acts as an electrophilic trap.Validate: Run quantitative NMR (qNMR) using an internal standard to determine the exact molarity of the active alcohol.
Unexplained impurities after dissolving the compound.High-power sonication during dissolution generated localized heat, causing thermal degradation [4].Solve: Discard the sonicated batch. Prepare a fresh solution using gentle orbital shaking at room temperature.

Part 4: Quantitative Stability Data

The following table synthesizes the expected degradation kinetics of benzylic alcohols under varying storage conditions, illustrating the critical need for strict environmental controls.

Storage TemperatureAtmosphereLight ExposureContainer TypeEst. Monthly Degradation (%)Primary Degradant
25°C (Room Temp)Ambient AirDirect LightClear Glass~2.0 - 5.0%Aldehyde / Acid
25°C (Room Temp)Ambient AirDarkPlastic Jug~1.0 - 2.0%Aldehyde
4°C (Refrigerator)Ambient AirDarkAmber Glass< 0.5%Aldehyde
-20°C (Freezer) Argon / N₂ Dark Amber Glass < 0.01% None detected

Part 5: Step-by-Step Methodology for Recovery & Storage

If your batch of 4-Chloro-2-fluoro-5-methylbenzyl alcohol has degraded (purity < 98%), follow this self-validating protocol to recover the material and prepare it for long-term storage.

Phase 1: Purification (Silica Gel Chromatography)
  • Preparation: Dissolve the degraded compound in a minimal amount of Dichloromethane (DCM).

  • Column Loading: Load the solution onto a pre-packed silica gel column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (typically 9:1 to 4:1). The less polar benzaldehyde will elute first, followed by the target benzyl alcohol. Benzoic acid impurities will largely remain on the baseline.

  • Validation Check: Spot the fractions on a TLC plate. Combine only the fractions showing a single, pure spot corresponding to the alcohol. Evaporate the solvent under reduced pressure.

Phase 2: Inert Aliquoting & Storage
  • Drying: Place the purified solid under high vacuum (0.1 mbar) for 4 hours to remove trace elution solvents.

  • Aliquoting: Transfer the dried solid into multiple single-use amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen, which compound degradation risks over time.

  • Headspace Purging: Insert an Argon or Nitrogen gas line into the vial. Gently purge the headspace for 30 seconds to displace all oxygen.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined septum cap.

  • Storage: Transfer the sealed vials to a -20°C freezer.

Workflow S1 1. Quality Control (GC-MS / HPLC) S2 2. Purification (Silica Gel Chromatography) S1->S2 Purity < 98% S3 3. Aliquoting (Amber Glass Vials) S1->S3 Purity ≥ 98% S2->S1 Re-evaluate Purity S4 4. Headspace Purge (Argon / Nitrogen) S3->S4 S5 5. Long-Term Storage (-20°C, Dark, Dry) S4->S5

Caption: Standard operating procedure for the validation, purification, and storage of benzylic alcohols.

References

  • Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. PubMed (NIH). Available at:[Link]

  • AOBChem Safety Data Sheet: 4-Chloro-2-fluoro-5-methylbenzyl alcohol. AOBChem. Available at: [Link]

  • Why does solvents like benzyl alcohol and benzyl benzoate have an expiration date? Reddit Chemistry Forum. Available at: [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol. ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-2-fluoro-5-methylbenzyl alcohol. This resource provides in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-2-fluoro-5-methylbenzyl alcohol. This resource provides in-depth, evidence-based strategies and troubleshooting advice in a practical question-and-answer format. Our methodologies are rooted in established scientific principles to ensure the reliability and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are observing very low aqueous solubility with 4-Chloro-2-fluoro-5-methylbenzyl alcohol, which is impeding our downstream experiments. What are the primary factors contributing to its poor solubility and what initial steps can we take?

Answer:

The limited aqueous solubility of 4-Chloro-2-fluoro-5-methylbenzyl alcohol is a direct consequence of its molecular structure. The presence of chloro, fluoro, and methyl groups on the benzyl ring increases the molecule's lipophilicity (its "oil-loving" nature), making it resistant to dissolving in water. The single hydroxyl group, while capable of hydrogen bonding, is insufficient to overcome the hydrophobicity of the substituted aromatic ring.

For initial troubleshooting, two fundamental and highly effective strategies are recommended: pH adjustment and the use of cosolvents .

  • pH Adjustment: The hydroxyl group of the benzyl alcohol is weakly acidic. By increasing the pH of the aqueous solution with a base, this group can be deprotonated, forming an ionized species that is significantly more water-soluble.[1][2][3] The effectiveness of this approach is dependent on the compound's pKa. It is crucial to determine the optimal pH that maximizes solubility without compromising the chemical stability of the compound.

  • Cosolvents: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[4][5][6][7] Commonly used cosolvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7] The selection and concentration of the cosolvent require experimental optimization to achieve the desired solubility while maintaining the stability and biological activity of the compound.[5]

Here is a logical workflow for your initial investigation:

G A Start: Low Aqueous Solubility Observed B Characterize Physicochemical Properties (pKa, LogP) A->B C Strategy 1: pH Adjustment B->C D Strategy 2: Cosolvency B->D E Determine pKa Experimentally C->E F Screen Common Cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400) D->F G Titrate pH and Measure Solubility E->G H Determine Maximum Solubility vs. Cosolvent % F->H I Select Optimal Condition G->I H->I

Caption: Initial workflow for solubility enhancement.

Question 2: We've attempted to use common cosolvents with limited success. Could surfactants be a viable alternative, and what is their mechanism of action?

Answer:

Yes, surfactants are an excellent alternative when cosolvents do not provide sufficient solubility enhancement. Surfactants are amphiphilic molecules, possessing both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[8]

Mechanism of Action: Micellar Solubilization

In an aqueous solution, above a specific concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[9][10][11] The lipophilic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic heads form the outer shell, interacting with the surrounding water.[9][11]

Your poorly soluble compound, 4-Chloro-2-fluoro-5-methylbenzyl alcohol, can partition into the lipophilic core of these micelles.[9] This encapsulation process, known as micellar solubilization, effectively disperses the compound throughout the aqueous solution.[9][12]

Commonly used surfactants in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Sodium Lauryl Sulfate (SLS).

Experimental Protocol: Evaluating Surfactant-Mediated Solubility Enhancement

  • Prepare Surfactant Solutions: Create a series of solutions with varying concentrations of your chosen surfactant in your aqueous buffer, spanning concentrations both below and above its known CMC.

  • Equilibrate with Excess Compound: Add an excess amount of 4-Chloro-2-fluoro-5-methylbenzyl alcohol to each surfactant solution to ensure saturation.

  • Allow for Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Isolate the Solubilized Fraction: Separate the undissolved solid by centrifugation or filtration.

  • Quantify the Dissolved Compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Analyze the Results: Plot the solubility of your compound against the surfactant concentration. A significant increase in solubility should be observed at concentrations above the CMC.

Caption: Micellar solubilization of a lipophilic drug.

Question 3: Are there more advanced techniques for achieving a significant and stable increase in aqueous solubility for in vivo studies or formulation development?

Answer:

For applications demanding a substantial and stable improvement in solubility, such as for in vivo studies or final product formulation, more advanced strategies are often required. Two highly effective methods are the use of cyclodextrins and the creation of solid dispersions .

1. Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity.[13][14][15] This unique structure enables them to encapsulate "guest" molecules, such as your compound, that can fit within their cavity, forming a water-soluble inclusion complex .[13][15][16]

  • Mechanism: The non-polar benzyl ring of your compound can be sequestered within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the otherwise insoluble compound.[15][]

  • Common Types: β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used due to their ability to improve the solubility and bioavailability of poorly soluble drugs.[13][16]

Experimental Workflow: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., HP-β-CD).

  • Add Excess Compound: Introduce an excess of 4-Chloro-2-fluoro-5-methylbenzyl alcohol to each solution.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is achieved (typically 24-72 hours).

  • Separate and Quantify: Similar to the surfactant protocol, separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant.

  • Data Analysis: Plot the concentration of the dissolved drug as a function of the cyclodextrin concentration. The resulting phase solubility diagram will reveal the stoichiometry and binding affinity of the inclusion complex.

2. Solid Dispersions: Amorphous Systems

A solid dispersion is a system in which the drug is dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[18][19] The crystalline form of a drug is energetically stable and requires significant energy to dissolve. By converting the drug to a higher-energy amorphous form, its dissolution and solubility can be dramatically enhanced.[18][19]

  • Mechanism: The drug molecules are molecularly dispersed within the polymer carrier.[18] Upon exposure to an aqueous environment, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a large surface area, which promotes faster and more complete dissolution.[20]

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are commonly used as carriers.

  • Preparation Methods: Common techniques for preparing solid dispersions include solvent evaporation, hot-melt extrusion, and spray drying.[20][21]

Data Summary Table: Comparison of Solubility Enhancement Techniques

Method Mechanism Typical Fold Increase in Solubility Advantages Considerations
pH Adjustment Ionization of the drug10-1000x (highly pKa dependent)Simple, cost-effectivePotential for chemical instability at extreme pH
Cosolvency Reduction of solvent polarity2-100xEasy to prepareRisk of drug precipitation upon dilution
Surfactants Micellar encapsulation10-500xEffective at low concentrationsPotential for toxicity depending on the surfactant and concentration
Cyclodextrins Inclusion complex formation10-1000xHigh loading capacity, potential for drug stabilizationCost, potential for nephrotoxicity with certain cyclodextrins at high doses
Solid Dispersions Conversion to amorphous form10-10,000xSignificant solubility enhancement, improved dissolution rateRequires specialized equipment, potential for physical instability (recrystallization)

References

  • Journal of Advanced Pharmacy Education and Research.
  • T.B.D. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly W
  • Universal Journal of Pharmaceutical Research.
  • Co-solvent: Significance and symbolism.
  • JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • BOC Sciences.
  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Jetir.Org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
  • What are the effects of surfactants on the solubiliz
  • International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Wikipedia. Cosolvent.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • MDPI. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Alfa Chemistry. Products - Surfactant.
  • Google Patents.
  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422.
  • Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • PubChem. 4-Chloro-2-methylbenzyl Alcohol | C8H9ClO | CID 2757669.
  • Sigma-Aldrich. 4-Chloro-2-fluoro-5-methylbenzyl alcohol.
  • CDH Fine Chemical.
  • CymitQuimica. CAS 129716-11-6: 4-CHLORO-2-METHYLBENZYL ALCOHOL 97.

Sources

Optimization

Technical Support Center: Catalyst Selection for Transformations of 4-Chloro-2-fluoro-5-methylbenzyl Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific orthogonal reactivity challenges presented by 4-Chloro-2-fluoro-5-methylbenzyl alcohol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific orthogonal reactivity challenges presented by 4-Chloro-2-fluoro-5-methylbenzyl alcohol .

This molecule is a highly versatile scaffold in drug development, but its architecture presents a classic chemoselectivity challenge. It contains a reactive benzylic alcohol, a deactivated aryl chloride, an ortho-directing aryl fluoride, and an oxidizable aryl methyl group. Achieving targeted transformations—specifically, oxidizing the alcohol without touching the halogens, or cross-coupling the aryl chloride without destroying the alcohol—requires precise catalyst selection and rigorous reaction control.

Module 1: Chemoselective Benzylic Oxidation (FAQ & Troubleshooting)

Q1: I need to oxidize the benzylic alcohol to an aldehyde, but traditional oxidants (like KMnO₄ or Jones reagent) cause over-oxidation to the carboxylic acid or displace the aryl fluoride. Which catalyst system is optimal? A1: We strongly recommend the Cu(I)/TEMPO aerobic oxidation system . Causality & Mechanistic Insight: Traditional stoichiometric oxidants are too harsh for electron-deficient halogenated aromatics. The Cu(I)/TEMPO system utilizes ambient oxygen (O₂) as the terminal oxidant under extremely mild conditions. The active [Cu(II)-OH] species selectively coordinates the benzylic alcohol, while the TEMPO radical facilitates targeted hydrogen abstraction[1]. This completely prevents over-oxidation to the carboxylic acid and leaves the C-Cl and C-F bonds intact.

Q2: My Cu/TEMPO oxidation is stalling at 50% conversion. What is the root cause and how do I resolve it? A2: This stalling is typically caused by insufficient oxygen mass transfer, which prevents the regeneration of the Cu(II) active species, leading to catalyst deactivation via bimolecular Cu(II) coupling. Troubleshooting: Ensure vigorous stirring (≥800 rpm) to maximize the gas-liquid interface. If scaling up, transitioning from a batch reactor to a continuous flow microreactor with an immobilized TEMPO catalyst on an ion-exchange resin will drastically improve O₂ availability and extend the catalyst's half-life[2].

Module 2: Chemoselective C-Cl Cross-Coupling (FAQ & Troubleshooting)

Q3: How do I perform a Suzuki-Miyaura cross-coupling on the aryl chloride while tolerating the free benzylic alcohol? A3: Use a Palladium/XPhos catalytic system combined with a mild base such as K₃PO₄. Causality & Mechanistic Insight: Aryl chlorides possess a high bond dissociation energy, making them notoriously sluggish toward oxidative addition. The dialkylbiaryl phosphine ligand XPhos is critical here; its electron-rich nature accelerates oxidative addition into the C-Cl bond, while its immense steric bulk promotes rapid reductive elimination[3]. Crucial Warning: Recent literature highlights that Nickel catalysis can trigger dynamic kinetic cross-electrophile arylation directly at the benzylic alcohol site[4]. To preserve the alcohol and selectively target the chloride, avoid Nickel catalysts and strictly utilize Palladium. Furthermore, avoid strong alkoxide bases (e.g., NaOtBu), which will deprotonate the benzylic alcohol and poison the Pd catalyst.

Q4: I am observing protodehalogenation instead of the desired cross-coupled biaryl product. How can I fix this? A4: Protodehalogenation occurs when the rate of transmetalation from the boronic acid is slower than the protonation of the Pd-aryl intermediate. Troubleshooting: Increase the concentration of the arylboronic acid to 1.5–2.0 equivalents. Ensure your solvent system (e.g., 1,4-Dioxane/H₂O) is rigorously degassed, as dissolved oxygen can disrupt the transmetalation step and promote off-target quenching.

Module 3: Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Aerobic Oxidation to 4-Chloro-2-fluoro-5-methylbenzaldehyde

This protocol utilizes ambient air, ensuring a green, self-validating catalytic cycle[1].

  • Preparation: In an open-air 50 mL Erlenmeyer flask, dissolve 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 equiv, 5.0 mmol) in 15 mL of HPLC-grade acetonitrile.

  • Catalyst Assembly: Add CuBr (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), TEMPO (5 mol%), and N-methylimidazole (NMI) (10 mol%).

  • Initiation: Stir vigorously (800 rpm) at room temperature. Self-Validation Check: The solution will immediately turn red-brown (formation of the [Cu(bpy)(NMI)]Br complex) and transition to a deep green color as ambient O₂ oxidizes it to the active[Cu(II)-OH] species[1].

  • IPC (In-Process Control): At 45 minutes, remove a 50 µL aliquot, quench with EtOAc, and analyze via GC-MS. The reaction is complete when the substrate peak (m/z 174) is replaced entirely by the aldehyde peak (m/z 172).

  • Workup: Filter the mixture through a short pad of silica to remove the copper catalyst, eluting with EtOAc. Concentrate under reduced pressure.

SOP 2: Suzuki-Miyaura Coupling of the Aryl Chloride

This protocol selectively couples the C-Cl bond while preserving the benzylic alcohol[3].

  • Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Degassing: Add 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M). Subject the flask to three freeze-pump-thaw cycles to rigorously remove oxygen.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. TLC analysis (Hexanes/EtOAc 3:1) should reveal a new, lower-Rf UV-active spot indicating the retention of the polar hydroxyl group alongside the new biaryl system.

Module 4: Quantitative Data & Catalyst Comparison

Table 1: Catalyst Systems for Benzylic Oxidation
Catalyst SystemTerminal OxidantConversionChemoselectivity (Halogen Tolerance)Causality / Notes
Cu(I) / TEMPO Ambient O₂>95%Excellent Mild RT conditions; prevents over-oxidation to carboxylic acid[1].
Fe(NO₃)₃ / TEMPO NO₂ / O₂~85%GoodRequires higher temperatures; acidic byproducts can cause side reactions.
KMnO₄ N/A (Stoichiometric)VariablePoorHarsh; destroys the benzylic alcohol by driving it to the carboxylic acid.
Table 2: Catalyst Systems for C-Cl Cross-Coupling
Catalyst SystemLigandBaseReactivity on Aryl ChlorideTolerance of Free -OH
Pd(OAc)₂ XPhos K₃PO₄Excellent High (Mild base prevents alcohol deprotonation)[3].
Pd(PPh₃)₄ NoneNa₂CO₃PoorLow (Sluggish oxidative addition into C-Cl bond).
NiCl₂(dppf) dppfK₃PO₄ModerateVery Poor (Triggers cross-electrophile arylation of the alcohol)[4].

Module 5: Mechanistic Workflows

G A 4-Chloro-2-fluoro-5-methylbenzyl alcohol B Oxidation (Cu/TEMPO) Target: Benzyl Alcohol A->B Aerobic, RT Chemoselective D Suzuki Coupling (Pd/XPhos) Target: Aryl Chloride A->D Boronic Acid, K3PO4 Chemoselective C 4-Chloro-2-fluoro-5-methylbenzaldehyde B->C E Biaryl-2-fluoro-5-methylbenzyl alcohol D->E

Caption: Divergent chemoselective transformation pathways for 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

Cycle A [Cu(I)] Catalyst Complex B [Cu(II)-OH] Active Species A->B O2 + TEMPOH (Oxidation) C [Cu(II)-Alkoxide] Intermediate B->C + Benzyl Alcohol - H2O C->A + TEMPO Radical - Benzaldehyde

Caption: Copper(I)/TEMPO aerobic oxidation catalytic cycle highlighting self-regeneration.

Sources

Troubleshooting

Technical Support Center: Safe Disposal of Hazardous Byproducts from 4-Chloro-2-fluoro-5-methylbenzyl Alcohol Reactions

Prepared by: Gemini, Senior Application Scientist This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of hazardous waste g...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of hazardous waste generated from reactions involving 4-Chloro-2-fluoro-5-methylbenzyl alcohol. As a substituted halogenated aromatic compound, both the starting material and its potential byproducts require meticulous disposal protocols to ensure laboratory safety and environmental protection. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges encountered in a laboratory setting.

Section 1: Understanding the Hazardous Waste Profile

This section addresses the identification and classification of waste generated during reactions with 4-Chloro-2-fluoro-5-methylbenzyl alcohol.

Q1: What are the primary hazardous materials I need to manage in reactions with 4-Chloro-2-fluoro-5-methylbenzyl alcohol?

A1: When working with 4-Chloro-2-fluoro-5-methylbenzyl alcohol, you must manage a multi-component waste stream. The primary hazardous materials include:

  • Unreacted Starting Material: 4-Chloro-2-fluoro-5-methylbenzyl alcohol itself is a halogenated organic compound and must be treated as hazardous waste.[1]

  • Halogenated Organic Byproducts: Reactions may generate other chlorinated and fluorinated aromatic compounds. These substances are often toxic, persistent in the environment, and require specialized disposal.[2][3] All waste containing these compounds must be treated as hazardous.[2]

  • Reaction Solvents: Organic solvents are a major component of the waste stream. It is critical to distinguish between:

    • Halogenated Solvents: (e.g., Dichloromethane, Chloroform). These are potent environmental pollutants and their disposal is costly and highly regulated.[4][5]

    • Non-Halogenated Solvents: (e.g., Toluene, Hexane, Ethyl Acetate, THF). While still hazardous, their disposal route can differ from halogenated solvents.[5]

  • Aqueous Waste: Liquid waste from reaction workups (e.g., washes with acidic, basic, or brine solutions) is not benign. It will be contaminated with soluble organic compounds and must be collected as hazardous aqueous waste. Disposing of this waste down the sanitary sewer is prohibited.[5]

  • Contaminated Solids: Any materials that come into contact with the chemical reaction, such as silica gel from chromatography, filter paper, gloves, and absorbent materials used for cleanup, must be disposed of as solid hazardous waste.[2]

Section 2: Core Protocols for Waste Segregation and Disposal

Proper segregation is the most critical step in managing chemical waste. It ensures safety, regulatory compliance, and minimizes disposal costs.

Q2: Why is it so critical to separate halogenated and non-halogenated waste, and how do I do it correctly?

A2: The separation of halogenated and non-halogenated waste is paramount for both environmental and economic reasons. The disposal methods for these two streams are fundamentally different:

  • Halogenated Waste: Due to the presence of chlorine and fluorine, these wastes cannot be easily incinerated in standard facilities as this can produce highly toxic dioxins and other hazardous compounds.[6] They require high-temperature incineration with specialized scrubbers to neutralize the resulting halogen acids (like HCl and HF).[7][8] This process is significantly more expensive—often two to three times the cost of non-halogenated solvent disposal.[4][5]

  • Non-Halogenated Waste: This waste stream, if low in contaminants, can sometimes be recycled as fuel for cement kilns or other industrial furnaces, representing a more economical and environmentally preferable disposal route.[5]

Even a small amount of halogenated solvent (e.g., >1%) can contaminate an entire container of non-halogenated waste, forcing it to be treated by the more expensive disposal method.[5]

WasteSegregationWorkflow reaction Reaction Workup (Quenching, Extraction) organic_phase Organic Phase reaction->organic_phase aqueous_phase Aqueous Phase reaction->aqueous_phase solid_phase Contaminated Solids (Silica, Filter Paper) reaction->solid_phase solvent_check Solvent Halogenated? organic_phase->solvent_check aqueous_waste Aqueous Waste aqueous_phase->aqueous_waste solid_waste Solid Hazardous Waste solid_phase->solid_waste halogenated_waste Halogenated Organic Waste solvent_check->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste solvent_check->non_halogenated_waste No SpillResponseDecisionTree spill Spill Occurs assess Assess Hazard (Size, Location, Volatility) spill->assess small_spill Small Spill (<100mL) Inside Fume Hood assess->small_spill Minor large_spill Large Spill (>100mL) or Outside Hood assess->large_spill Major cleanup Follow Protocol 2: Self-Cleanup with PPE small_spill->cleanup evacuate Alert Colleagues Evacuate Area Call EHRS/Emergency Line large_spill->evacuate waste Collect Debris as Solid Hazardous Waste cleanup->waste

Caption: Decision tree for responding to a chemical spill.

Q5: My aqueous waste layer is clear. Can I neutralize it and pour it down the drain?

A5: Absolutely not. Even if the aqueous layer appears clear, it is saturated with dissolved organic compounds, including the halogenated starting material and byproducts. Furthermore, it contains salts from the workup that can be harmful to aquatic ecosystems. All aqueous layers from extractions must be collected in a dedicated "Aqueous Hazardous Waste" container that is properly labeled with all chemical constituents. [5][6]

Section 4: Quantitative Data and Summary Tables

Table 1: Waste Stream Classification and Disposal
Waste Stream TypeExamplesPrimary Hazard(s)Required ActionDisposal Route
Halogenated Organic Dichloromethane, Chloroform, Reaction mixtures containing 4-Chloro-2-fluoro-5-methylbenzyl alcoholToxic, Environmentally PersistentSegregate in "Halogenated" containerHigh-Temperature Incineration [7][8]
Non-Halogenated Organic Hexane, Ethyl Acetate, TolueneFlammable, ToxicSegregate in "Non-Halogenated" containerFuel Blending / Incineration [5]
Aqueous Waste Acid/Base/Brine washesCorrosive, Contaminated with OrganicsCollect in "Aqueous Waste" containerSpecialized wastewater treatment
Contaminated Solid Waste Used silica gel, gloves, filter paper, spill debrisToxic by contactCollect in sealed, labeled containerHazardous Waste Landfill or Incineration [2][9]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem.
  • Benzyl Alcohol. Greenfield.
  • Got Forever Chemical Materials? How to Respond Safely and Compliantly. Triumvirate Environmental.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Benzyl Alcohol Safety Data Sheet. Columbus Chemical Industries.
  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.
  • 8.1 Organic solvent waste. Kemicentrum, Lund University.
  • Quenching experiments for the oxidation of benzyl alcohol. ResearchGate.
  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department.
  • Safety Data Sheet: Benzyl alcohol. Carl ROTH.
  • BENZYL ALCOHOL. CAMEO Chemicals - NOAA.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC.
  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing).
  • Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid. YouTube.
  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Rsc.org.
  • Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. ACS Publications.
  • Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C–C and C–N Bond Formation for the Synthesis of Pyrazolo[3,4-b]pyridine and Pyrazoline Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • Process for the continuous preparation of benzyl alcohol. Google Patents.
  • Disposal of chemical wastes. RiskAssess.
  • 4-Chloro-2-fluoro-5-methylbenzyl alcohol. Sigma-Aldrich.
  • Disposal of Waste Solvents. NUS Chemistry.
  • SAFETY DATA SHEET. Merck Millipore.
  • o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Biodegradation of fluorinated alkyl substances. PubMed.

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Reference Data & Comparative Studies

Validation

spectroscopic comparison between 4-Chloro-2-fluoro-5-methylbenzyl alcohol and its isomers

Spectroscopic Guide: Differentiating 4-Chloro-2-fluoro-5-methylbenzyl alcohol from its Positional Isomers The Analytical Challenge in Drug Development In pharmaceutical development, the absolute regiochemical assignment...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Guide: Differentiating 4-Chloro-2-fluoro-5-methylbenzyl alcohol from its Positional Isomers

The Analytical Challenge in Drug Development

In pharmaceutical development, the absolute regiochemical assignment of halogenated building blocks is not merely an analytical formality—it is a regulatory mandate. 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1)[1] is a highly specific scaffold. However, its positional isomers—such as 2-Chloro-4-fluoro-5-methylbenzyl alcohol (Isomer A) and 5-Chloro-2-fluoro-4-methylbenzyl alcohol (Isomer B)—often co-elute in standard chromatographic methods due to identical molecular weights and similar polarities.

Because these isomers can exhibit drastically different pharmacokinetic profiles and toxicological liabilities, orthogonal spectroscopic differentiation is required. This guide provides a self-validating, causality-driven workflow to uniquely identify these isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Strategic Spectroscopic Workflow

A common pitfall in identifying fluorinated aromatics is relying solely on 1H NMR. In all three isomers, the aromatic protons (H3 and H6) are positioned ortho and meta to the fluorine atom, respectively. This results in nearly identical 1H splitting patterns (a large 3JHF​ doublet and a fine 4JHF​ doublet) across the board. Therefore, an expert workflow must pivot to 19F chemical shifts[2], 13C

19F scalar couplings, and functional group interactions.

G A Sample Prep (CDCl3 + TFT Ref) B 19F NMR (Primary Screen) A->B C 13C NMR (C-F Coupling) B->C D Dilution IR (H-Bonding) C->D E Unambiguous Identification D->E

Spectroscopic workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Signatures

The Causality of 13C Heteronuclear Coupling

Because the nJCF​ scalar coupling is transmitted through the electron density of the bonds, its magnitude is strictly dependent on the number of intervening bonds. This physical constant provides an absolute, non-subjective metric to map the carbon backbone.

By examining the aromatic carbon attached to the methyl group , we can definitively identify each isomer:

  • Target (4-Cl, 2-F, 5-Me): The methyl group is at C5, which is para to the fluorine at C2. The 4JCF​ coupling is heavily attenuated, resulting in a singlet .

  • Isomer A (2-Cl, 4-F, 5-Me): The methyl group is at C5, which is ortho to the fluorine at C4. This proximity induces a massive 2JCF​ splitting, resulting in a large doublet .

  • Isomer B (5-Cl, 2-F, 4-Me): The methyl group is at C4, which is meta to the fluorine at C2. This results in a 3JCF​ splitting, yielding a small doublet .

Table 1: Definitive 13C NMR Markers
Spectroscopic MarkerTarget (2-F, 4-Cl, 5-Me)Isomer A (4-F, 2-Cl, 5-Me)Isomer B (2-F, 5-Cl, 4-Me)
13C of Ar-CH 3​ Singlet ( 4JCF​ ≈ 0 Hz)Doublet ( 2JCF​ ≈ 22 Hz)Doublet ( 3JCF​ ≈ 6 Hz)
13C of Ar-Cl Doublet ( 3JCF​ ≈ 6 Hz)Doublet ( 3JCF​ ≈ 6 Hz)Doublet ( 4JCF​ ≈ 0 Hz)

Infrared (IR) Spectroscopy & Hydrogen Bonding

The vibrational frequency of the O-H bond is highly sensitive to its local dielectric environment. When an electronegative fluorine atom is positioned ortho to the hydroxymethyl group (as in the Target and Isomer B), the oxygen-bound proton is drawn into a localized dipole-dipole interaction.

This intramolecular hydrogen bond (O-H···F) weakens the covalent O-H bond, lowering its force constant and consequently red-shifting its absorption frequency in the IR spectrum[2]. Isomer A, with its fluorine at the para position, is sterically incapable of forming this bond.

G N1 Isomer Pool (Degenerate 1H NMR) N2 Ortho-Fluoro (Target & Isomer B) Intramolecular O-H...F Bond N1->N2 IR Dilution Test N3 Para-Fluoro (Isomer A) No Intramolecular H-Bond N1->N3 IR Dilution Test N4 13C NMR: C5 is Para to F Target (Singlet) N2->N4 13C Coupling N5 13C NMR: C4 is Meta to F Isomer B (Small Doublet) N2->N5 13C Coupling

Logical deduction of regiochemistry via heteronuclear coupling and IR.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols utilize internal validation mechanisms to prevent artifactual misinterpretation.

Protocol A: High-Fidelity Multi-Nuclear NMR

Recent literature highlights widespread irreproducibility in 19F NMR due to improper referencing[3]. This protocol eliminates that variable.

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of anhydrous CDCl3​ .

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as the internal 1H/13C reference (0.00 ppm). Crucially, add 0.01 M α,α,α -trifluorotoluene (TFT) as an internal 19F reference.

  • Acquisition: Acquire 1H (16 scans), 13C{1H} (512 scans for high signal-to-noise on quaternary carbons), and 19F spectra.

  • Validation: Calibrate the 19F spectrum by setting the TFT peak to exactly -63.7 ppm. This validates the chemical shift axis, ensuring any observed shifts in the analyte are purely structural[3].

Protocol B: Concentration-Gradient ATR-FTIR

To prove that an O-H shift is due to regiochemistry (intramolecular) rather than sample concentration (intermolecular aggregation), a dilution gradient must be used[4].

  • Preparation: Prepare solutions of the analyte in anhydrous CCl4​ at 0.1 M, 0.05 M, and 0.01 M.

  • Acquisition: Record the ATR-FTIR spectrum for each concentration, focusing strictly on the 3600–3200 cm−1 region.

  • Validation: Overlay the spectra. If the O-H stretch frequency shifts toward higher wavenumbers upon dilution, the hydrogen bonding is intermolecular. If the red-shifted peak position remains static regardless of dilution, the bonding is intramolecular, definitively proving the presence of an ortho-fluoro substituent (Target or Isomer B)[2].

Sources

Comparative

Validation of Analytical Methods for the Analysis of 4-Chloro-2-fluoro-5-methylbenzyl Alcohol: A Comparative Guide

Introduction 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CFMBA) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-2-fluoro-5-methylbenzyl alcohol (CFMBA) is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because its synthesis frequently generates closely related positional isomers (e.g., 2-chloro-4-fluoro-5-methylbenzyl alcohol), ensuring the purity of CFMBA requires analytical methodologies with exceptional resolving power.

To guarantee that these methods are scientifically sound and fit for their intended purpose, laboratories must adhere to the framework[1]. This guide objectively compares a next-generation Ultra-High-Performance Liquid Chromatography (UHPLC) method against traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) alternatives, providing mechanistic insights and step-by-step validation protocols.

Mechanistic Insights: The Analytical Challenge

Analyzing CFMBA presents a unique set of chromatographic challenges due to its structural features:

  • Electronic & Steric Effects: The highly electronegative fluorine and chlorine atoms create strong, localized dipoles, while the methyl group and aromatic ring contribute to hydrophobicity.

  • Co-elution Risks: In reversed-phase liquid chromatography (RPLC), positional isomers of CFMBA possess nearly identical partition coefficients. On standard 5 µm fully porous silica columns, these competing electronic and steric effects often result in peak overlap.

The Core-Shell Advantage: To overcome this, modern UHPLC methods utilize sub-2 µm core-shell (superficially porous) particles. According to the, core-shell morphology minimizes Eddy diffusion (the A term) due to highly uniform particle packing. More importantly, it drastically reduces the resistance to mass transfer (the C term) because the analyte only diffuses through a thin porous outer shell rather than the entire particle volume[2]. This causality explains why core-shell columns generate sharper peaks and superior resolution for critical isomer pairs.

The GC-FID Alternative: Gas Chromatography with Flame Ionization Detection (GC-FID) is a traditional alternative for volatile benzyl alcohols[3]. However, the high polarity of the benzylic hydroxyl group can lead to secondary interactions (peak tailing) in the injection port or on the column unless the sample is derivatized or a highly deactivated stationary phase (like a DB-624 capillary column) is used.

Method Comparison: UHPLC-UV vs. Traditional HPLC vs. GC-FID

To objectively evaluate performance, we compare three distinct analytical approaches for the quantification of CFMBA:

  • Method A (The Optimized Product): Next-Gen UHPLC-UV. Utilizes a 1.7 µm Core-Shell C18 column (100 x 2.1 mm). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid (Gradient).

  • Method B (Alternative 1): Traditional HPLC-UV. Utilizes a 5 µm Fully Porous C18 column (250 x 4.6 mm). Mobile phase: Water/Acetonitrile (Gradient).

  • Method C (Alternative 2): GC-FID. Utilizes a DB-624 Capillary Column (30 m x 0.53 mm, 3 µm). Carrier gas: Helium (Temperature programmed).

Quantitative Data Comparison

The following table summarizes the validation performance of each method against core ICH Q2(R2) parameters[1].

Validation Parameter (ICH Q2(R2))Method A: UHPLC-UV (1.7 µm Core-Shell)Method B: HPLC-UV (5 µm Porous)Method C: GC-FID (DB-624)
Run Time (min) 4.525.018.0
Resolution ( Rs​ ) from critical isomer 3.21.42.1
Limit of Detection (LOD) (µg/mL) 0.050.500.25
Limit of Quantitation (LOQ) (µg/mL) 0.151.500.80
Linearity ( R2 ) > 0.9999> 0.9990> 0.9995
Accuracy (% Recovery) 99.5 – 101.2%97.5 – 102.5%98.0 – 103.1%
Precision (% RSD) 0.4%1.8%1.2%

Data Synthesis: Method A demonstrates superior resolution and sensitivity while reducing run time by over 80% compared to traditional HPLC, proving it to be the most efficient and reliable method for CFMBA analysis.

Visualizations of Analytical Workflows and Mechanisms

G N1 Method Development (ICH Q14) N2 Specificity & System Suitability N1->N2 N3 Linearity & Range (LOQ to 150%) N2->N3 N4 Accuracy & Precision N3->N4 N5 Robustness (DoE Approach) N4->N5

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

G cluster_interactions Molecular Interactions M Mobile Phase (H2O/MeCN + 0.1% FA) A CFMBA Analyte (Halogenated Benzyl Alcohol) M->A I1 Hydrophobic Interaction (Methyl & Aromatic Ring) A->I1 I2 Dipole-Dipole Interactions (Cl, F Substituents) A->I2 S Stationary Phase (Core-Shell C18 Silica) I1->S I2->S

Caption: Chromatographic separation mechanism for halogenated benzyl alcohols.

Step-by-Step Experimental Protocol: UHPLC Method Validation

To establish a self-validating system, the following protocol details the ICH Q2(R2) validation workflow for Method A [1].

Step 1: System Suitability and Specificity

Causality: Ensures the LC system is equilibrated and capable of resolving the analyte from matrix interferences before any quantitative data is collected.

  • Prepare a blank solution (Mobile Phase A:B, 50:50 v/v).

  • Prepare a System Suitability Test (SST) solution containing CFMBA (100 µg/mL) spiked with 1% of its critical positional isomer (e.g., 2-chloro-4-fluoro-5-methylbenzyl alcohol).

  • Self-Validation Check: Inject the blank to confirm no interfering peaks at the CFMBA retention time. Inject the SST solution; proceed only if the resolution ( Rs​ ) between CFMBA and the isomer is ≥2.0 , and the tailing factor is ≤1.5 .

Step 2: Linearity and Range

Causality: Proves the detector response is directly proportional to the analyte concentration across the intended testing range.

  • Prepare a stock solution of CFMBA at 1.0 mg/mL in diluent.

  • Perform serial dilutions to create five calibration standards: 0.15 µg/mL (LOQ), 25 µg/mL, 50 µg/mL, 100 µg/mL (Target), and 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 .

Step 3: Accuracy (Recovery)

Causality: Demonstrates that the method measures the true value of the analyte without matrix suppression or enhancement.

  • Prepare a synthetic sample matrix (excluding CFMBA).

  • Spike the matrix with known amounts of CFMBA standard to achieve three concentration levels: 50 µg/mL, 100 µg/mL, and 150 µg/mL.

  • Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: Calculate the percentage recovery. Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Causality: Verifies that the method produces consistent results under the same operating conditions (repeatability) and across different days/analysts (intermediate precision).

  • Repeatability: Prepare six independent sample solutions of CFMBA at the target concentration (100 µg/mL). Inject each once. Calculate the % RSD of the assay results (Must be ≤2.0% ).

  • Intermediate Precision: Have a second analyst, on a different day, using a different UHPLC system, repeat the preparation of six independent samples. Calculate the cumulative % RSD across all 12 samples (Must be ≤2.0% ).

Step 5: Robustness

Causality: Anticipates normal day-to-day operational fluctuations and proves the method remains reliable.

  • Deliberately vary critical method parameters:

    • Flow rate: ±0.05 mL/min (from nominal 0.4 mL/min).

    • Column oven temperature: ±2∘ C (from nominal 35∘ C).

    • Mobile phase organic composition: ±2% absolute.

  • Acceptance Criteria: Under all varied conditions, the System Suitability criteria ( Rs​≥2.0 , Tailing ≤1.5 ) must still be met.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol Source: Longdom Publishing URL:[Link]

Sources

Validation

A Comparative Guide to Assessing Antibody Cross-Reactivity Against Derivatives of 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Authored by: A Senior Application Scientist Introduction In the realm of drug development and diagnostics, the specificity of an antibody is paramount. For small molecules, or haptens, such as derivatives of 4-Chloro-2-f...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

In the realm of drug development and diagnostics, the specificity of an antibody is paramount. For small molecules, or haptens, such as derivatives of 4-Chloro-2-fluoro-5-methylbenzyl alcohol, eliciting a specific immune response is a multi-step process that begins with rendering the molecule immunogenic. These haptens are too small to be recognized by the immune system on their own.[][2] Consequently, they must be covalently linked to a larger carrier protein, forming a hapten-carrier conjugate, to stimulate the production of specific antibodies.[3][4]

However, the antibodies generated against a specific hapten may also bind to other structurally similar molecules—a phenomenon known as cross-reactivity.[5][6] Assessing this cross-reactivity is not merely a quality control step; it is a critical investigation into the antibody's binding profile that has profound implications for assay development, drug safety, and efficacy. An antibody with high cross-reactivity might lead to false positives in a diagnostic assay, while in a therapeutic context, it could result in off-target effects.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the cross-reactivity of antibodies developed against derivatives of 4-Chloro-2-fluoro-5-methylbenzyl alcohol. We will delve into the causal logic behind experimental choices, provide detailed, self-validating protocols for key immunoassays, and present a clear methodology for data interpretation. Our approach is grounded in the understanding that cross-reactivity is not an absolute characteristic of an antibody but is influenced by the assay format itself.[7][8]

Section 1: The Foundation: Hapten-Carrier Conjugate Preparation and Characterization

The journey to assessing cross-reactivity begins with the synthesis of a high-quality immunogen. The choices made here will directly impact the resulting antibody's characteristics. The parent molecule, 4-Chloro-2-fluoro-5-methylbenzyl alcohol, serves as our primary hapten. Its derivatives, which may feature alterations in substituent positions or functional groups, are the test articles for our cross-reactivity studies.

Experimental Rationale

The most critical step in generating antibodies against small molecules is the preparation of a hapten-carrier conjugate with good immunogenicity.[] The selection of the carrier protein and the conjugation chemistry are pivotal. We utilize Keyhole Limpet Hemocyanin (KLH) as the carrier for immunization due to its large size and high immunogenicity, which ensures a robust immune response. For coating plates in screening assays like ELISA, Bovine Serum Albumin (BSA) is a more cost-effective and readily available option.[3] This dual-carrier strategy helps to minimize the selection of antibodies directed against the carrier protein itself rather than the hapten.

Characterizing the conjugate to determine the hapten-to-carrier molar ratio is a self-validating step. An excessively high ratio can sometimes lead to a less specific immune response, while a low ratio may not be sufficiently immunogenic.[3][4] Therefore, we aim for a moderate hapten density, which has been shown to produce a high antibody titer with good specificity.[4]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for generating and assessing antibody cross-reactivity.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Generation cluster_2 Phase 3: Cross-Reactivity Assessment Hapten Hapten Synthesis (4-Chloro-2-fluoro-5-methylbenzyl alcohol & Derivatives) Conjugation Hapten-Carrier Conjugation (e.g., to KLH for immunization, BSA for screening) Hapten->Conjugation Characterization Conjugate Characterization (MALDI-TOF, UV-Vis) Conjugation->Characterization Immunization Immunization (e.g., in rabbits or mice with Hapten-KLH conjugate) Characterization->Immunization Titer Titer Determination (Indirect ELISA) Immunization->Titer Purification Antibody Purification (e.g., Protein A/G affinity) Titer->Purification cELISA Competitive ELISA (Screening & IC50) Purification->cELISA SPR Surface Plasmon Resonance (SPR) (Kinetic Analysis: ka, kd, KD) Purification->SPR Data Data Analysis (% Cross-Reactivity) cELISA->Data SPR->Data

Caption: Overall workflow for cross-reactivity assessment.
Protocol: Hapten Activation and Conjugation to BSA

This protocol describes the synthesis of a BSA conjugate for use in screening assays. A similar procedure would be followed for KLH.

  • Hapten Activation: To enable conjugation, the hydroxyl group of 4-Chloro-2-fluoro-5-methylbenzyl alcohol is first activated to create a reactive ester.

    • Dissolve 10 mg of 4-Chloro-2-fluoro-5-methylbenzyl alcohol in 1 mL of anhydrous Dichloromethane (DCM).

    • Add 1.5 equivalents of succinic anhydride and 1.2 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 0.1 M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the hapten-hemisuccinate derivative.

  • EDC/NHS Coupling: This common method activates the carboxyl group of the hapten derivative for reaction with primary amines on the carrier protein.[3]

    • Dissolve 5 mg of the hapten-hemisuccinate in 0.5 mL of Dimethylformamide (DMF).

    • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir at room temperature for 4 hours to form the NHS-ester.

  • Conjugation to BSA:

    • Dissolve 20 mg of BSA in 2 mL of 0.1 M phosphate buffer (pH 8.0).

    • Slowly add the activated hapten solution (from step 2) to the BSA solution while gently stirring.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted hapten and coupling reagents by dialysis against phosphate-buffered saline (PBS) for 48 hours with several buffer changes.

    • Alternatively, use a desalting column for faster purification.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Use UV-Vis spectrophotometry or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to estimate the number of hapten molecules conjugated per protein molecule.[4]

Section 2: Comparative Immunoassays for Cross-Reactivity Profiling

No single assay can provide a complete picture of cross-reactivity. Therefore, we advocate a tiered approach: a high-throughput competitive ELISA for initial screening and IC50 determination, followed by Surface Plasmon Resonance (SPR) for detailed kinetic analysis of key interactions.

Competitive ELISA: The Screening Workhorse

Experimental Rationale: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal first-line method for assessing cross-reactivity.[9] In this format, free derivative molecules (the "competitors") in solution compete with the immobilized hapten-BSA conjugate for binding to a limited amount of antibody. A higher affinity of the antibody for the free derivative results in a lower signal, allowing us to quantify the degree of cross-reactivity. This method is sensitive, robust, and allows for the simultaneous testing of multiple derivatives.[7]

G cluster_0 Competitive ELISA Principle A 1. Plate coated with Hapten-BSA conjugate B 2. Add mixture of specific antibody and free hapten derivative (competitor) A->B C 3. Wash to remove unbound antibody B->C D 4. Add enzyme-linked secondary antibody C->D E 5. Wash and add substrate D->E F 6. Measure color development (Signal is inversely proportional to competitor concentration) E->F

Caption: Principle of Competitive ELISA.

Protocol: Indirect Competitive ELISA

  • Plate Coating:

    • Dilute the previously prepared Hapten-BSA conjugate to 2 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).[9]

    • Add 100 µL of this solution to each well of a 96-well polystyrene microplate.

    • Incubate overnight at 4°C.[10]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block any remaining non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the parent compound (4-Chloro-2-fluoro-5-methylbenzyl alcohol) and each derivative in assay buffer (blocking buffer). These will serve as the competitors.

    • In a separate "pre-incubation" plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.

    • Wash the coated-and-blocked assay plate three times.

    • Transfer 100 µL of the antibody/competitor mixture from the pre-incubation plate to the assay plate.

    • Incubate for 2 hours at room temperature on a shaker.[10]

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.[10]

  • Signal Development:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M H2SO4.

    • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

Experimental Rationale: While ELISA provides an endpoint measurement of affinity (IC50), it doesn't reveal the dynamics of the interaction. Surface Plasmon Resonance (SPR) is a label-free technology that monitors binding events in real-time, allowing for the precise determination of association (ka) and dissociation (kd) rate constants.[11][12] This kinetic data is invaluable because two derivatives might have similar overall affinities (KD) but achieve them through very different on- and off-rates, which can have significant functional implications. SPR is a key part of the analytical toolbox for characterizing antibody interactions.[13]

G cluster_0 SPR Workflow Immobilize 1. Immobilize Antibody on Sensor Chip Baseline 2. Establish Baseline (Flowing Buffer) Immobilize->Baseline Association 3. Association (Inject Derivative Solution) Baseline->Association Dissociation 4. Dissociation (Flowing Buffer) Association->Dissociation Regeneration 5. Regeneration (Remove Bound Derivative) Dissociation->Regeneration

Caption: Simplified Surface Plasmon Resonance workflow.

Protocol: SPR Kinetic Analysis

  • Antibody Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Inject the purified antibody (e.g., at 25 µg/mL in acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.[12]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a dilution series of the parent compound and each derivative in a suitable running buffer (e.g., HBS-EP+).

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the derivative solution over the antibody-immobilized surface for a defined period (e.g., 180 seconds) to monitor the association phase.

      • Switch to flowing running buffer to monitor the dissociation phase (e.g., for 300 seconds).

    • After each cycle, regenerate the sensor surface by injecting a low pH glycine solution or other appropriate regeneration buffer to remove all bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Section 3: Data Analysis and Interpretation

Objective comparison requires standardized data analysis. For both ELISA and SPR, the parent hapten (4-Chloro-2-fluoro-5-methylbenzyl alcohol) is the reference compound against which all derivatives are compared.

Calculating Cross-Reactivity from ELISA Data
  • Determine IC50 Values: For each compound, plot the percentage of inhibition (relative to the zero-competitor control) against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to calculate the IC50 value (the concentration of competitor that causes 50% inhibition).

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:

    %CR = (IC50 of Parent Compound / IC50 of Derivative) x 100

A higher %CR value indicates a greater degree of cross-reactivity.

Table 1: Hypothetical Competitive ELISA Data

Compound IDStructural ModificationIC50 (nM)% Cross-Reactivity
Parent 4-Cl, 2-F, 5-Me50100%
Derivative 12-Cl, 4-F, 5-Me45011.1%
Derivative 24-Cl, 2-F, 5-Et12041.7%
Derivative 34-Cl, 2-F (no 5-Me)25002.0%
Derivative 44-Br, 2-F, 5-Me6576.9%
Interpreting SPR Kinetic Data

The kinetic data from SPR provides a nuanced view that complements the ELISA results.

Table 2: Hypothetical SPR Kinetic Data

Compound IDka (1/Ms)kd (1/s)KD (nM)Interpretation
Parent 2.5 x 10⁵1.0 x 10⁻²40Balanced on- and off-rates.
Derivative 11.1 x 10⁵4.8 x 10⁻²436Slower association and faster dissociation.
Derivative 22.2 x 10⁵2.6 x 10⁻²118Similar on-rate, but dissociates faster.
Derivative 35.0 x 10⁴1.3 x 10⁻¹2600Significantly slower on-rate and very fast off-rate.
Derivative 42.8 x 10⁵1.5 x 10⁻²54Kinetics are very similar to the parent compound.

Conclusion

A systematic and multi-faceted approach is essential for accurately assessing the cross-reactivity of antibodies against small molecule derivatives. This guide outlines a robust workflow, beginning with the critical step of preparing and characterizing the hapten-carrier immunogen. By employing a high-throughput competitive ELISA for initial screening followed by in-depth SPR analysis for kinetic profiling, researchers can build a comprehensive understanding of an antibody's specificity. The interpretation of these complementary datasets allows for informed decisions in the development of selective and reliable immunoassays for research, diagnostic, and therapeutic applications. The principles and protocols described herein provide a self-validating framework to ensure the scientific integrity and trustworthiness of cross-reactivity assessments.

References

  • Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Kalinitchenko, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Cytiva. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Kilic, M. A., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. MDPI. [Link]

  • Addgene. (2024). Antibody Validation Using the Indirect ELISA Method. [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]

  • GE Healthcare. (2015). Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. BioProcess International. [Link]

  • Kalinitchenko, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • Schasfoort, R. B. M. (2017). Determination of kinetic data using surface plasmon resonance biosensors. PubMed. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Bio-Rad. (n.d.). Western Blotting Antibody Considerations. [Link]

  • Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. [Link]

  • Boster Biological Technology. (n.d.). ELISA Handbook. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]

  • LI-COR Biosciences. (2020). Best Practices for Validating Antibodies for Western Blotting. [Link]

  • Candor Bioscience. (n.d.). Cross-reactivity in immunoassays. [Link]

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Comparative

Cost-Effectiveness and Performance Comparison: 4-Chloro-2-fluoro-5-methylbenzyl Alcohol in Synthetic Routes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow As a Senior Application Scientist, selecting the optimal building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

As a Senior Application Scientist, selecting the optimal building block for a synthetic route is a balancing act between upfront reagent costs, downstream synthetic versatility, and the ultimate pharmacological efficacy of the Active Pharmaceutical Ingredient (API). 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1),[1] has emerged as a highly privileged, tetra-substituted intermediate in the design of kinase inhibitors and agrochemicals.

This guide objectively compares the cost-effectiveness, physicochemical benefits, and synthetic performance of this compound against its structural alternatives, supported by field-proven experimental protocols.

Mechanistic Rationale: The Triad of Functionalization

The premium cost of 4-Chloro-2-fluoro-5-methylbenzyl alcohol is justified by the synergistic effects of its three distinct substituents. Understanding the causality behind these functional groups is critical for rational drug design.

  • The "Magic Methyl" Effect (5-Position): The strategic placement of a methyl group can increase target binding affinity by 10- to 100-fold[2]. This phenomenon is driven by favorable desolvation energetics—displacing high-energy water molecules from hydrophobic receptor pockets—and by restricting the torsional flexibility of the molecule, locking the benzyl moiety into its bioactive conformation[3].

  • The Fluorine Shield (2-Position): Fluorine's extreme electronegativity profoundly alters electron distribution[4]. The 2-fluoro substituent acts as a metabolic shield, blocking cytochrome P450-mediated ortho-hydroxylation, thereby increasing the in vivo half-life of the API[5]. Furthermore, its inductive effect subtly lowers the pKa of the benzylic alcohol, modulating its reactivity during activation steps.

  • The Chlorine Handle (4-Position): The 4-chloro group serves as a robust halogen bond donor for target binding and provides a versatile synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

MechanisticRationale Core 4-Chloro-2-fluoro-5-methylbenzyl moiety F 2-Fluoro Group Blocks ortho-oxidation Modulates benzylic pKa Core->F Me 5-Methyl Group 'Magic Methyl' Effect Fills hydrophobic pocket Core->Me Cl 4-Chloro Group Halogen bond donor Late-stage coupling handle Core->Cl

Pharmacological rationale for the tetra-substituted benzyl scaffold.

Comparative Analysis: Cost vs. Performance

To evaluate cost-effectiveness, we must compare 4-Chloro-2-fluoro-5-methylbenzyl alcohol against cheaper, less substituted alternatives. The data below synthesizes typical vendor pricing (e.g., Sigma-Aldrich, Ambeed),[1] with established medicinal chemistry performance metrics.

Feature / Metric4-Chloro-2-fluoro-5-methylbenzyl alcohol4-Chloro-2-fluorobenzyl alcohol2,4-Dichloro-5-methylbenzyl alcohol
CAS Number 1805042-06-156456-50-9Generic Analog
Relative Cost (per 100g) ** ∗∗( 200 - $250) (~$80 - $100) (~$90 - $120)
Receptor Binding Affinity Optimal (Magic Methyl effect)BaselineSub-optimal (Steric clash of Cl)
Metabolic Stability High (F blocks oxidation)High (F blocks oxidation)Moderate (Cl alters PK profile)
Etherification Yield >90% >92%~85%
Cost-per-Effective-Dose Lowest (Due to 10x potency boost)High (Requires larger API dose)Moderate

Experimental Workflow: Williamson Ether Synthesis

To demonstrate the synthetic viability of this building block, the following self-validating protocol details its incorporation into a generic phenolic core via a two-step Williamson Ether Synthesis.

Step 1: Activation to Benzyl Chloride

Causality: While Mitsunobu conditions can directly couple the alcohol, converting it to a benzyl chloride ensures higher scalability and avoids the difficult removal of triphenylphosphine oxide.

  • Setup: Dissolve 4-Chloro-2-fluoro-5-methylbenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N2​ atmosphere.

  • Reagent Addition: Add Thionyl Chloride ( SOCl2​ , 1.5 eq) dropwise.

    • Scientific Insight: SOCl2​ is preferred over PBr3​ here. The highly electronegative 2-fluoro group inductively destabilizes carbocation character; chlorination proceeds cleanly via an SN​i mechanism. The gaseous byproducts ( SO2​ , HCl) drive the reaction to completion without complex aqueous workups.

  • Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active starting material spot confirms completion.

  • Isolation: Concentrate under reduced pressure to yield the benzyl chloride intermediate quantitatively. Use immediately in Step 2.

Step 2: Etherification
  • Deprotonation: In a separate flask, dissolve the target phenol scaffold (0.95 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientific Insight: NaH irreversibly deprotonates the phenol to generate a highly nucleophilic phenoxide. DMF is selected because its high dielectric constant stabilizes the polar transition state, accelerating the SN​2 displacement.

  • Coupling: Add the benzyl chloride intermediate (from Step 1) dropwise to the phenoxide solution. Stir at room temperature for 4 hours.

  • Self-Validating Workup: Quench carefully with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract with EtOAc.

    • Critical Step: Wash the organic layer extensively with 5% aqueous LiCl (3x). Why? LiCl washes are critical to partition DMF into the aqueous phase. Residual DMF will cause severe baseline drift and obscure product peaks during downstream HPLC purity validation.

  • Purification: Dry over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography to yield the target ether (>90% yield).

SyntheticWorkflow A 4-Chloro-2-fluoro-5-methylbenzyl alcohol (Starting Material) B Activation (SOCl2, DCM, 0°C to RT) A->B Step 1: S_Ni Mechanism C Benzylic Chloride Intermediate (Quantitative Yield) B->C D Williamson Etherification (NaH, DMF, Phenol Core) C->D Step 2: S_N2 Displacement E Target API Scaffold (>90% Yield, High Purity) D->E Validated via LiCl Workup

Two-step synthetic workflow for incorporating the benzyl alcohol into an API scaffold.

Summary

The integration of 4-Chloro-2-fluoro-5-methylbenzyl alcohol into synthetic routes represents a paradigm of modern rational drug design. By leveraging the "Magic Methyl" effect alongside strategic halogenation, chemists can drastically improve the pharmacokinetic and pharmacodynamic profiles of their targets. The initial reagent premium is heavily outweighed by the reduction in required clinical dosing and the streamlined scalability of its benzylic activation.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fluorine in medicinal chemistry Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Installing the 'magic methyl' – C–H methylation in synthesis Chemical Science (RSC Publishing) URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Current Topics in Medicinal Chemistry (PMC) URL:[Link]

Sources

Validation

performance comparison of 4-Chloro-2-fluoro-5-methylbenzyl alcohol as a synthetic precursor against non-fluorinated analogs

Executive Summary In the relentless pursuit of optimized pharmacokinetic (PK) profiles, the strategic incorporation of fluorine into synthetic precursors has become a cornerstone of modern medicinal chemistry[1]. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of optimized pharmacokinetic (PK) profiles, the strategic incorporation of fluorine into synthetic precursors has become a cornerstone of modern medicinal chemistry[1]. This guide provides an objective, data-driven comparison between 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1)[2] and its non-fluorinated counterparts (e.g., 4-chloro-3-methylbenzyl alcohol). By evaluating mechanistic causality, physicochemical properties, and synthetic utility, this document serves as a definitive resource for drug development professionals seeking to overcome metabolic liabilities in lead optimization.

Mechanistic Causality: The Fluorine Advantage

The superior performance of 4-Chloro-2-fluoro-5-methylbenzyl alcohol as a synthetic building block is rooted in fundamental physical organic chemistry. Substituting a hydrogen atom with a fluorine atom at the ortho position relative to the benzylic alcohol induces profound electronic and steric changes:

  • Metabolic Shielding (Phase I Metabolism): The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry[1]. The high electronegativity of fluorine pulls electron density away from the aromatic ring via inductive effects, effectively lowering the Highest Occupied Molecular Orbital (HOMO) energy[3]. This makes the aromatic system significantly less susceptible to electrophilic attack and oxidation by Cytochrome P450 (CYP) enzymes[4].

  • Physicochemical Tuning: Fluorine substitution modulates the lipophilicity and basicity of the molecule[5]. The inductive electron withdrawal subtly lowers the pKa of the benzylic hydroxyl group, which can enhance its reactivity in specific activation pathways (e.g., forming alkoxyphosphonium intermediates) while simultaneously increasing the overall lipophilicity (LogP) to improve cellular membrane permeability[1].

MetabolicLogic A 4-Chloro-2-fluoro- 5-methylbenzyl alcohol C Inductive Electron Withdrawal (C-F) A->C Modulates D Steric Shielding of Benzylic Position A->D Provides B Non-Fluorinated Analog E Electron-Rich Aromatic Ring B->E Maintains F Decreased CYP450 Oxidation C->F Lowers HOMO D->F Blocks Access G Rapid Phase I Metabolism E->G Vulnerable to CYP

Caption: Logical relationship of fluorine substitution on physicochemical properties and metabolic stability.

Quantitative Performance Comparison

The following table synthesizes the comparative physicochemical and in vitro performance data of APIs derived from these precursors.

Parameter4-Chloro-2-fluoro-5-methylbenzyl alcohol4-Chloro-3-methylbenzyl alcohol (Non-Fluorinated)Impact on Drug Design
C-X Bond Dissociation Energy ~116 kcal/mol (C-F)~99 kcal/mol (C-H)Prevents oxidative cleavage at the substituted position[4].
Aromatic Ring Electron Density Reduced (Inductive withdrawal)NormalIncreased resistance to Phase I metabolism[3].
Calculated LogP (cLogP) ~2.8~2.5Enhanced lipophilicity for better oral absorption[1].
Benzylic OH pKa ~14.2~14.8Improved reactivity in activation/coupling workflows[5].
HLM Half-Life ( t1/2​ ) > 120 min~ 45 minProlonged systemic exposure and reduced dosing frequency[1].

Experimental Workflows & Validation Protocols

To objectively validate the performance of these precursors, the following self-validating experimental protocols must be employed.

Workflow Step1 Precursor Activation (Mitsunobu Reaction) Step2 API Coupling (Etherification) Step1->Step2 Step3 In Vitro Validation (HLM Assay) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Control Non-Fluorinated Control Tracking Control->Step2 Parallel

Caption: Experimental workflow for the synthesis and in vitro validation of precursor-derived APIs.

Protocol 1: Parallel Mitsunobu Etherification

Objective: To demonstrate the synthetic utility and coupling efficiency of the fluorinated precursor. Causality: The strong electron-withdrawing nature of the fluorine atom modulates the electronic environment of the benzylic position, optimizing the formation of the key alkoxyphosphonium intermediate during activation.

  • Reagent Assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of the benzyl alcohol precursor and 1.1 equivalents of the target nucleophile (e.g., a phenol) in anhydrous THF to achieve a 0.2 M concentration.

  • Phosphine Addition: Add 1.2 equivalents of Triphenylphosphine (PPh 3​ ). Cool the reaction vessel to 0°C using an ice bath to control the exothermic activation step.

  • Azodicarboxylate Activation: Dropwise add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD). Critical Insight: The slightly lower pKa of the fluorinated benzylic alcohol facilitates rapid interaction with the PPh 3​ -DIAD betaine adduct, accelerating the reaction kinetics compared to the non-fluorinated analog.

  • Purification: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Comparative Human Liver Microsome (HLM) Stability Assay

Objective: To quantitatively validate the metabolic stability imparted by the fluorine substitution[1]. Self-Validating Design: This protocol utilizes a positive control (Verapamil) to confirm microsomal enzymatic activity and a negative control (buffer without NADPH) to rule out non-CYP-mediated chemical degradation.

  • Working Solution Preparation: Dissolve the fluorinated and non-fluorinated APIs in DMSO to 10 mM. Dilute into the assay buffer to achieve a 1 µM final assay concentration. Critical Insight: Utilizing 1 µM ensures the reaction follows first-order kinetics (concentration Km​ ), allowing for accurate intrinsic clearance ( CLint​ ) calculations.

  • Microsome Incubation: Combine the 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Critical Insight: MgCl 2​ is an essential cofactor required for the proper function of the NADPH-cytochrome P450 reductase complex.

  • Reaction Initiation & Termination: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. At specific time intervals (0, 15, 30, 60, and 120 minutes), aliquot 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Critical Insight: Ice-cold acetonitrile instantly denatures the microsomal proteins, quenching the reaction while simultaneously extracting the analyte. The internal standard corrects for matrix effects during mass spectrometry.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life ( t1/2​ ).

Conclusion

The transition from non-fluorinated benzyl alcohols to 4-Chloro-2-fluoro-5-methylbenzyl alcohol represents a highly effective strategy in rational drug design. By leveraging the unique physical organic properties of the fluorine atom—specifically its high electronegativity and bond strength—researchers can significantly enhance the metabolic stability and lipophilicity of their target APIs without compromising synthetic tractability.

References

  • Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D - nbinno.com. 1

  • 2-Methylbenzyl alcohol Aldrich: 4-Chloro-2-fluoro-5-methylbenzyl alcohol - sigmaaldrich.com. 2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - nih.gov. 3

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - pressbooks.pub.4

  • Fluorine in Medicinal Chemistry - researchgate.net.5

Sources

Comparative

using quantum chemical calculations to support experimental data on 4-Chloro-2-fluoro-5-methylbenzyl alcohol

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter highly functionalized molecular scaffolds where empirical data alone paints an incomplete picture. In the dev...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter highly functionalized molecular scaffolds where empirical data alone paints an incomplete picture. In the development of novel therapeutics, halogenated benzyl alcohols serve as critical building blocks due to their tunable lipophilicity and unique halogen-bonding capabilities. However, deciphering the subtle electronic and steric interplay in multi-substituted derivatives requires orthogonal validation.

This guide provides an in-depth comparative analysis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CFMBA) against simpler alternatives, demonstrating how the synergy between quantum chemical calculations—specifically Density Functional Theory (DFT)—and experimental spectroscopy creates a self-validating framework for rational drug design.

The Causality of Computational-Experimental Synergy

Relying solely on Fourier Transform Infrared (FT-IR) or Nuclear Magnetic Resonance (NMR) spectroscopy for heavily functionalized compounds like CFMBA often leads to ambiguous structural assignments. The proximity of the ortho-fluorine, para-chlorine, and meta-methyl groups induces complex inductive (-I) and electron-donating (+I) effects that shift spectral peaks unpredictably.

By integrating DFT calculations, we transition from observing data to predicting and validating it[1]. The causality here is fundamental: the electronic structure of a molecule governs its solvation properties, partition coefficients ( logP ), and ultimately, its pharmacokinetic profile[2]. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of polarization (d,p) and diffuse (++) functions is not arbitrary; it is a strict requirement for accurately modeling the diffuse electron clouds of electronegative halogen atoms (F, Cl) and capturing long-range non-covalent interactions[3].

G A Compound Synthesis & Purification B Experimental Characterization (FT-IR, NMR, UV-Vis) A->B C Quantum Chemical Calculations (DFT/B3LYP/6-311++G(d,p)) A->C D Data Synergy & Validation (Scaling Factors, Shift Analysis) B->D C->D E Lead Optimization & Drug Design Profiling D->E

Fig 1: Self-validating workflow integrating experimental characterization with DFT calculations.

Comparative Performance: CFMBA vs. Alternatives

To objectively evaluate the unique properties of CFMBA, we must compare it against its less-substituted analogs: 4-Chlorobenzyl alcohol and 2-Fluorobenzyl alcohol . The introduction of multiple substituents in CFMBA restricts the rotational freedom of the benzylic hydroxyl group, favoring specific chiral conformations that are critical for target-site binding[4].

Furthermore, the HOMO-LUMO energy gap—a primary indicator of chemical reactivity and kinetic stability—is significantly modulated in CFMBA. A narrower gap indicates higher reactivity, making CFMBA a more versatile intermediate for cross-coupling reactions or active pharmaceutical ingredient (API) synthesis[5].

Quantitative Data Comparison

The table below summarizes the experimental versus DFT-calculated spectral data and electronic properties. Note: Calculated vibrational frequencies are scaled by a factor of 0.968 to account for the anharmonicity of real chemical bonds.

CompoundExp. ν (C-O) (cm −1 )Calc. ν (C-O) (cm −1 )Exp. 1 H-NMR (CH 2​ , ppm)Calc. 1 H-NMR (ppm)HOMO-LUMO Gap (eV)
4-Chloro-2-fluoro-5-methylbenzyl alcohol 104510524.684.754.82
4-Chlorobenzyl alcohol 103210384.554.615.15
2-Fluorobenzyl alcohol 102810354.624.695.08

Data Insights: The C-O stretch frequency is highest in CFMBA. The combined electron-withdrawing effects of the halogens increase the s-character of the C-O bond, strengthening it. Concurrently, the benzylic protons are highly deshielded (4.68 ppm) due to the proximity of the highly electronegative ortho-fluorine atom.

G S Substituent Effects (Cl, F, CH3) I Inductive Electron Withdrawal (-I) S->I St Steric Hindrance & Conformational Locking S->St H HOMO-LUMO Gap Modulation I->H St->H R Target Binding & Metabolic Stability H->R

Fig 2: Mechanistic pathway of substituent effects on electronic properties and drug reactivity.

Self-Validating Experimental & Computational Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Every experimental output is cross-checked against a theoretical limit, ensuring that artifacts are identified and eliminated.

Protocol 1: Experimental Spectral Acquisition

Causality: High-resolution empirical data acts as the ground truth. However, environmental factors (solvent effects, atmospheric moisture) can introduce noise. This protocol uses internal referencing to guarantee fidelity.

  • Sample Preparation: Dissolve 10 mg of high-purity (>99%) 4-Chloro-2-fluoro-5-methylbenzyl alcohol in 0.5 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standardization: Add 0.01% Tetramethylsilane (TMS) to the solution. Self-Validation Step: TMS acts as the absolute zero reference (0.00 ppm). If the TMS peak shifts, the spectrometer requires recalibration.

  • NMR Acquisition: Acquire 1 H and 13 C NMR spectra using a 400 MHz spectrometer at 298 K. Apply a relaxation delay (D1) of 2 seconds to ensure complete spin relaxation and accurate integration.

  • FT-IR Analysis: Prepare a KBr pellet (1 mg sample to 100 mg KBr). Record the spectrum from 4000 to 400 cm −1 . Self-Validation Step: Run a blank KBr pellet first to subtract background atmospheric water and CO 2​ absorption bands.

Protocol 2: Quantum Chemical Calculations (DFT)

Causality: We simulate the molecule in a vacuum and in an implicit solvent model to map its absolute energy minima and predict its spectral behavior[6].

  • Molecular Construction: Build the initial 3D geometry of CFMBA using GaussView. Ensure the benzylic hydroxyl group is positioned in both gauche and planar conformations to account for ortho-halogen interactions[7].

  • Geometry Optimization: Submit the structure to Gaussian software using the #p opt freq b3lyp/6-311++g(d,p) keyword string.

  • Frequency Validation (Critical Self-Validation Step): Upon completion, analyze the thermochemistry output. There must be zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is trapped in a transition state rather than a true local energy minimum. If found, the geometry must be perturbed and re-optimized.

  • Gauge-Independent Atomic Orbital (GIAO) NMR Calculation: Once the true minimum is confirmed, run a single-point energy calculation using the GIAO method (nmr=giao) with the Polarizable Continuum Model (PCM) set to chloroform to mimic the experimental environment.

  • Data Extraction: Extract the isotropic shielding tensors and calculate the chemical shifts relative to the calculated shielding tensor of TMS at the identical level of theory.

Conclusion for Drug Development

The integration of DFT with experimental spectroscopy is not merely an academic exercise; it is a critical de-risking tool in pharmaceutical process development[1]. For compounds like 4-Chloro-2-fluoro-5-methylbenzyl alcohol, understanding the precise orientation of the hydroxyl group relative to the ortho-fluorine dictates how the molecule will interact within a biological binding pocket. By employing these self-validating protocols, researchers can confidently predict lipophilicity, metabolic stability, and reactivity, thereby accelerating the lead optimization phase of drug discovery.

References

  • Applications of Quantum Chemistry in Pharmaceutical Process Development Source: ACS Publications URL:[Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-fluoro-5-methylbenzyl alcohol proper disposal procedures

4-Chloro-2-fluoro-5-methylbenzyl Alcohol: Comprehensive Disposal and Operational Safety Protocol Introduction In modern drug development and synthetic chemistry, halogenated benzyl alcohols like 4-Chloro-2-fluoro-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-2-fluoro-5-methylbenzyl Alcohol: Comprehensive Disposal and Operational Safety Protocol

Introduction In modern drug development and synthetic chemistry, halogenated benzyl alcohols like 4-Chloro-2-fluoro-5-methylbenzyl alcohol are indispensable building blocks. However, the presence of both chlorine and fluorine substituents on the aromatic ring introduces significant complexities in waste management. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide explains the causality behind our safety measures, ensuring your team understands not just what to do, but why these stringent protocols are critical for laboratory safety and environmental integrity.

Part 1: Physicochemical & Hazard Profile

Before executing disposal procedures, we must understand the molecule's physical reality. The dual halogenation means this compound cannot be treated as standard organic waste.

Table 1: Physicochemical Properties & Hazard Profile

Property / AttributeValue / ClassificationOperational Implication
Chemical Name 4-Chloro-2-fluoro-5-methylbenzyl alcoholN/A
CAS Number 1805042-06-1Unique identifier required for hazardous waste manifests.
Molecular Weight 174.6 g/mol High density; will settle or stratify in mixed aqueous waste.
Halogen Content Chlorine (Cl), Fluorine (F)Critical: Dictates disposal route. Burns to form HCl and HF gases.
Hazard Classification Irritant (Skin/Eyes/Respiratory)Requires fume hood and specific PPE during handling.
Waste Stream Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents.

Data supported by the [1].

The Causality of Halogenated Waste Disposal Why do we isolate 4-Chloro-2-fluoro-5-methylbenzyl alcohol into a specific halogenated waste stream? When non-halogenated organics are incinerated, they primarily yield CO2​ and H2​O . However, incinerating halogenated compounds at standard temperatures can generate highly toxic dioxins and furans. Furthermore, the chlorine and fluorine atoms are converted into hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Therefore, this chemical must be processed at a specialized Treatment, Storage, and Disposal Facility (TSDF) utilizing high-temperature incineration (>1000°C) equipped with alkaline gas scrubbers to neutralize the acidic byproducts.

Part 2: Operational Workflow Diagram

G Start Waste Generation: 4-Chloro-2-fluoro-5-methylbenzyl alcohol Segregation Segregation: Halogenated Organic Waste Stream Start->Segregation Containment Containment: HDPE or PTFE-Lined Receptacle Segregation->Containment Error Non-Halogenated Stream (DO NOT MIX) Segregation->Error Avoid Labeling Labeling: EPA/OSHA Compliant Tag Containment->Labeling Storage Storage: Secondary Containment (<180 Days) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Scrubbers) Storage->Disposal

Figure 1: Cradle-to-grave disposal workflow for halogenated organic waste.

Part 3: Step-by-Step Disposal Methodology

This methodology is engineered to be a self-validating system, aligning directly with the [2] and [3].

Step 1: Source Segregation

  • Action: Immediately designate a specific waste carboy exclusively for "Halogenated Organic Waste."

  • Validation: Visually check the label of the receiving container before adding the waste.

  • Causality: Mixing 4-Chloro-2-fluoro-5-methylbenzyl alcohol with non-halogenated waste (like ethanol or acetone) cross-contaminates the entire drum. The EPA mandates that any mixture containing halogenated solvents must be treated entirely as halogenated waste, exponentially increasing disposal costs and environmental risk.

Step 2: Containment and Primary Packaging

  • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers.

  • Validation: Inspect the container for structural integrity and ensure the cap has a secure, chemically resistant seal.

  • Causality: Halogenated aromatics can permeate or degrade lower-grade plastics (like standard PVC or LDPE) over time, leading to micro-leaks and hazardous vapor exposure in the lab environment.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list "4-Chloro-2-fluoro-5-methylbenzyl alcohol" as a constituent.

  • Validation: Ensure the "Accumulation Start Date" is clearly written and legible.

  • Causality: Unlabeled "mystery liquids" are the leading cause of TSDF rejection and OSHA citations. Clear nomenclature prevents incompatible chemical mixing by other lab personnel.

Step 4: Storage and Accumulation

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant spill tray).

  • Validation: Verify that the SAA is well-ventilated and physically separated from strong oxidizing agents.

  • Causality: Secondary containment traps catastrophic primary container failures, preventing the chemical from reaching floor drains where it could contaminate municipal water systems.

Step 5: Final Disposal via TSDF

  • Action: Transfer the waste to your institution's central accumulation area before the 180-day regulatory limit expires.

  • Validation: Sign and retain the hazardous waste manifest provided by your licensed waste hauler.

  • Causality: The manifest ensures an unbroken chain of custody from your bench to the high-temperature incinerator, legally shielding your organization and validating environmental compliance.

Part 4: Emergency Spill Response Protocol

In the event of an accidental release of 4-Chloro-2-fluoro-5-methylbenzyl alcohol, execute the following immediate actions:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don PPE: Equip standard lab PPE plus a half-face respirator with organic vapor cartridges if the spill is outside a ventilated area.

  • Contain & Absorb: Use inert, non-combustible absorbent materials (e.g., vermiculite, sand, or diatomaceous earth). Do not use paper towels, as halogenated compounds can sometimes react with organic matter or complicate the incineration profile.

  • Package: Sweep the saturated absorbent into a compatible chemical waste bag, seal it, and label it as "Spill Cleanup: Halogenated Organic Waste."

Proper chemical handling is not merely a bureaucratic hurdle; it is the physical manifestation of scientific integrity. By understanding the chemical behavior of 4-Chloro-2-fluoro-5-methylbenzyl alcohol, your laboratory can execute these disposal procedures with precision, safeguarding both your team and the broader environment.

References

  • Occupational Safety and Health Administration (OSHA). "A Guide to Hazardous Materials and Laboratory Safety." OSHA Education Center. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and Identification." US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Comprehensive Safety and Operational Guide: Handling 4-Chloro-2-fluoro-5-methylbenzyl alcohol As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Chloro-2-fluoro-5-methylbenzyl alcohol

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic molecular problem. When handling specialized building blocks like 4-Chloro-2-fluoro-5-methylbenzyl alcohol (CAS: 1805042-06-1), standard default safety practices are often insufficient. This compound is a highly valuable fluorinated intermediate used extensively in the synthesis of targeted therapeutics and agrochemicals[1]. However, its structural features impart specific hazards that dictate stringent operational and disposal protocols[2].

Hazard Profile & Mechanistic Causality

The combination of a lipophilic halogenated aromatic ring and a reactive primary alcohol creates a unique risk profile. The presence of both chlorine and fluorine substituents significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to rapidly penetrate the lipid bilayers of the human stratum corneum. Furthermore, the benzyl alcohol moiety acts as a defatting agent, which can compromise skin integrity and accelerate systemic absorption upon contact. Therefore, selecting the correct Personal Protective Equipment (PPE) is a critical mechanistic requirement to prevent acute dermal toxicity, sensitization, and respiratory irritation.

Quantitative PPE Matrix & Material Compatibility

The selection of PPE must be driven by chemical compatibility data, specifically permeation breakthrough times. Halogenated solvents and their derivatives rapidly degrade standard nitrile examination gloves, making them unsuitable for prolonged handling[3].

PPE CategoryRecommended Material / SpecificationQuantitative Data / Breakthrough TimeMechanistic Justification
Hand Protection (Primary) Butyl Rubber (Thickness ≥ 0.5 mm)> 480 minutesButyl rubber provides superior resistance to halogenated aromatics and alcohols, preventing molecular diffusion.
Hand Protection (Incidental) Nitrile (Thickness ≥ 0.11 mm)< 10 minutes (Splash only)[3]Halogenated compounds rapidly swell and permeate nitrile. Nitrile must be removed immediately upon contact.
Eye/Face Protection ANSI Z87.1+ Chemical Splash GogglesN/A (Impact & Splash rated)Prevents ocular exposure to aerosols or micro-dust particles during solid transfer.
Body Protection Flame-Resistant (FR) Lab Coat / TyvekN/A (Full coverage)Prevents accumulation of lipophilic dust/vapor on standard porous cotton clothing.
Respiratory NIOSH-approved OV Cartridge RespiratorUp to 10x PEL[3]Required only if handling outside a certified fume hood. Captures volatilized halogenated organics.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling procedure must incorporate verification steps before proceeding to the next action.

Step-by-Step Dispensing Methodology:

  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm). Do not proceed if the airflow monitor alarm is sounding.

  • PPE Donning Sequence: Inspect butyl rubber gloves for micro-tears using the inflation method. Don the FR lab coat, ensuring the cuffs are tucked under the gloves to eliminate exposed skin at the wrists. Don chemical splash goggles.

  • Static Mitigation: 4-Chloro-2-fluoro-5-methylbenzyl alcohol is typically handled as a crystalline solid. Use an anti-static weighing boat and a grounded stainless steel spatula to prevent the aerosolization of the powder due to static cling.

  • Material Transfer: Keep the primary container deep inside the fume hood (at least 6 inches behind the sash). Dispense the required mass slowly to minimize dust generation.

  • Decontamination & Doffing: Seal the primary container tightly. Wipe down the exterior of the container and the balance with a compatible solvent (e.g., a small amount of isopropanol on a lint-free wipe) while still wearing gloves. Doff gloves by turning them inside out to trap any residual chemical, and wash hands immediately with soap and water.

OperationalWorkflow Start Initiate Handling Protocol Hood Validate Fume Hood (Face Velocity 80-120 fpm) Start->Hood PPE Don PPE Matrix (Butyl Gloves, Goggles, FR Coat) Hood->PPE Transfer Dispense 4-Chloro-2-fluoro- 5-methylbenzyl alcohol PPE->Transfer Check Spill Detected? Transfer->Check Spill Execute Spill Response Check->Spill Yes Proceed Proceed to Reaction/Synthesis Check->Proceed No

Caption: Operational workflow and safety validation for handling halogenated benzyl alcohols.

Spill Response and Disposal Plan

Because this compound contains both chlorine and fluorine atoms, its disposal is strictly regulated. Mixing halogenated waste with non-halogenated organic waste can lead to dangerous exothermic reactions and violates environmental regulations regarding incinerator emissions, as burning halogens improperly can generate toxic dioxins[4].

Step-by-Step Spill Response:

  • Isolation: Immediately alert personnel in the vicinity and restrict access to the spill area[5].

  • Containment: If the material is in solution, surround the spill with an inert absorbent material such as vermiculite or a universal chemical binder. Do not use combustible absorbents like sawdust.

  • Collection: Using a non-sparking tool, scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste bucket.

  • Surface Neutralization: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces.

Step-by-Step Disposal Plan:

  • Segregation: All waste containing 4-Chloro-2-fluoro-5-methylbenzyl alcohol (including contaminated gloves, wipes, and reaction byproducts) MUST be classified strictly as "Halogenated Organic Waste"[5].

  • Labeling: Clearly label the waste container with the specific chemical name, CAS number (1805042-06-1), and the primary hazard (Target Organ Toxicity / Irritant).

  • Storage: Store the sealed waste container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area until collection by Environmental Health and Safety (EHS).

DisposalTree Waste Generate Chemical Waste Aqueous Aqueous Waste? Waste->Aqueous Org Organic Waste Aqueous->Org No Halogen Halogenated? Org->Halogen HaloBin Halogenated Waste Stream (Red/Yellow Tag) Halogen->HaloBin Yes (Contains Cl, F) NonHaloBin Non-Halogenated Waste Stream Halogen->NonHaloBin No

Caption: Disposal decision tree emphasizing the strict segregation of halogenated waste streams.

References

  • 4-CHLORO-2-FLUORO-5-METHYLBENZYL ALCOHOL CAS:1805042-06-1. ChemBuyersGuide.
  • (2-Bromo-6-fluorophenyl)methanol molecular weight and formula. Benchchem.
  • 2-CHLORO-4-FLUOROBENZYL ALCOHOL. MySkinRecipes.
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. Chemicals.co.uk.
  • Industrial Solvents Guide: Selection, Applic
  • Laboratory Safety Manual. Case Western Reserve University.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico.

Sources

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